Lys-Gln-Ala-Gly-Asp-Val
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAFFVKJJYBBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404916 | |
| Record name | Lys-Gln-Ala-Gly-Asp-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80755-87-9 | |
| Record name | Lys-Gln-Ala-Gly-Asp-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Peptide: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) represents the C-terminal sequence of the fibrinogen γ-chain and is a critical ligand for integrin receptors. This technical guide provides a comprehensive overview of the structure and function of the KQAGDV peptide, with a particular focus on its role in mediating cell adhesion and influencing cellular behavior, especially in smooth muscle cells. Detailed experimental protocols for studying peptide-integrin interactions and a summary of quantitative data on its effects on cell function are presented. Furthermore, key signaling pathways initiated by KQAGDV binding are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction
The this compound (KQAGDV) peptide is a biologically active motif derived from the C-terminus of the fibrinogen γ-chain.[1] Its primary and well-documented function is to mediate cell adhesion through its interaction with specific integrin receptors, most notably αIIbβ3 on platelets and αvβ3 on various other cell types, including endothelial and smooth muscle cells.[1][2][3] As a ligand for these crucial cell surface receptors, the KQAGDV peptide plays a significant role in physiological and pathological processes, including hemostasis, thrombosis, and vascular remodeling.[2][3] Understanding the molecular details of its structure, its binding kinetics with integrins, and the subsequent intracellular signaling cascades is paramount for the development of novel therapeutic strategies targeting these interactions.
Peptide Structure and Properties
The KQAGDV peptide is a linear sequence of six amino acids: Lysine (Lys, K), Glutamine (Gln, Q), Alanine (Ala, A), Glycine (Gly, G), Aspartic Acid (Asp, D), and Valine (Val, V).
Chemical Structure:
-
Amino Acid Sequence: this compound
-
One-Letter Code: KQAGDV
-
Molecular Formula: C₂₅H₄₄N₈O₁₀
-
Molecular Weight: 616.67 g/mol
The spatial conformation of the KQAGDV peptide, particularly when interacting with the integrin binding pocket, is crucial for its biological activity. The aspartic acid (Asp) residue plays a key role in coordinating with the metal ion-dependent adhesion site (MIDAS) present in the β-integrin subunit, a characteristic feature of many integrin-ligand interactions.[4]
Mechanism of Action: Interaction with Integrins
The biological functions of the KQAGDV peptide are primarily mediated through its binding to integrin receptors. Integrins are heterodimeric transmembrane proteins composed of α and β subunits that facilitate cell-extracellular matrix (ECM) and cell-cell interactions.
Interaction with αIIbβ3 Integrin
On the surface of platelets, the KQAGDV sequence of fibrinogen binds to the αIIbβ3 integrin (also known as glycoprotein (B1211001) IIb/IIIa).[3] This interaction is fundamental to platelet aggregation, a critical step in the formation of a blood clot. The binding of fibrinogen, via its KQAGDV and RGD motifs, to αIIbβ3 on adjacent platelets effectively cross-links them, leading to the formation of a platelet plug.[3][5]
Interaction with αvβ3 Integrin and Smooth Muscle Cells
The KQAGDV peptide is also a potent adhesion ligand for smooth muscle cells (SMCs).[1] This interaction is mediated through integrins, including αvβ3. The adhesion of SMCs to KQAGDV-modified surfaces has been shown to influence their proliferation, migration, and synthesis of extracellular matrix proteins, all of which are key processes in vascular development and pathology.[6]
Signaling Pathways
The binding of the KQAGDV peptide to integrins on the cell surface initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. These pathways regulate a multitude of cellular functions.
RhoA-Dependent Signaling in Endothelial Cells
In endothelial cells, the interaction of the fibrinogen γ-chain C-terminal fragment with the αvβ3 integrin has been shown to activate a RhoA-dependent signaling pathway.[2] This activation leads to the formation of stress fibers and a decrease in endothelial barrier function, potentially contributing to microvascular leakage during inflammatory responses.[2]
Integrin-Mediated Signaling in Smooth Muscle Cells
In smooth muscle cells, integrin engagement by ligands such as KQAGDV is known to activate signaling pathways that are crucial for cell adhesion, migration, and proliferation. A key player in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering (focal adhesions).[7] Downstream of FAK, the RhoA/ROCK pathway is often activated, which in turn influences the actin cytoskeleton and cell contractility, thereby modulating cell adhesion and migration.[2][4]
The following diagram illustrates a representative signaling pathway initiated by the binding of the KQAGDV peptide to an integrin receptor on a smooth muscle cell.
Quantitative Data on Smooth Muscle Cell Function
The interaction of the KQAGDV peptide with smooth muscle cells has been quantitatively assessed to determine its impact on various cellular functions. The following table summarizes data adapted from studies on SMCs cultured on surfaces with varying densities of the KQAGDV peptide.[6]
| Ligand Density (nmol/cm²) | Relative Cell Adhesion (%) | Relative Cell Proliferation (%) | Relative Cell Migration (%) | Relative Collagen Synthesis per Cell (%) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 0.2 | >100 | <100 | >100 | Not Reported |
| 2.0 | >100 | <<100 | <100 | <100 |
Note: This table provides a qualitative summary of the trends observed in the cited literature. The exact percentages can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure and function of the KQAGDV peptide.
Smooth Muscle Cell Adhesion Assay
This protocol describes a static cell adhesion assay to quantify the attachment of smooth muscle cells to surfaces coated with the KQAGDV peptide.
Materials:
-
96-well tissue culture plates
-
KQAGDV peptide solution (in a suitable buffer, e.g., PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
Smooth muscle cells (e.g., human aortic smooth muscle cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Add 100 µL of KQAGDV peptide solution at various concentrations to the wells of a 96-well plate.
-
Include control wells with PBS or a non-adhesive peptide.
-
Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.
-
Aspirate the peptide solution and wash the wells three times with PBS.
-
-
Blocking:
-
Add 200 µL of 1% BSA solution to each well to block non-specific cell adhesion.
-
Incubate for 1 hour at 37°C.
-
Aspirate the BSA solution and wash the wells three times with PBS.
-
-
Cell Seeding:
-
Trypsinize and count the smooth muscle cells.
-
Resuspend the cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Fixing and Staining:
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixing solution and wash the wells with water.
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water to remove excess stain.
-
-
Quantification:
-
Add 100 µL of solubilization solution to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
The following diagram outlines the workflow for the smooth muscle cell adhesion assay.
Optical Trap-Based Force Spectroscopy for Peptide-Integrin Interaction
This advanced technique allows for the measurement of the binding forces and kinetics between a single KQAGDV peptide and an integrin receptor.
Materials:
-
Optical tweezers setup
-
Silica (B1680970) beads (microspheres)
-
Latex beads
-
Purified integrin αIIbβ3
-
KQAGDV peptide
-
Chemicals for bead functionalization and peptide conjugation (e.g., dextran (B179266), glutaraldehyde)
-
Flow chamber
Procedure:
-
Preparation of Integrin-Coated Silica Beads:
-
Functionalize silica beads with a polyacrylamide layer.
-
Activate the surface with glutaraldehyde.
-
Immobilize purified, activated αIIbβ3 integrin onto the beads.
-
Block any remaining active sites with BSA.
-
Anchor the beads to the bottom of a flow chamber.
-
-
Preparation of Peptide-Coated Latex Beads:
-
Covalently bind dextran to latex beads.
-
Oxidize the dextran to create aldehyde groups.
-
Couple the KQAGDV peptide to the aldehyde groups via its primary amines, forming a Schiff base.
-
-
Force Measurement:
-
Trap a peptide-coated latex bead with a laser.
-
Bring the trapped bead into close proximity with an integrin-coated silica bead.
-
Oscillate the trapped bead to allow for intermittent contact and binding between the peptide and the integrin.
-
Measure the rupture force required to break the bond between the peptide and the integrin by detecting the displacement of the bead from the trap's center.
-
Repeat the measurement multiple times to obtain a force spectrum.
-
-
Data Analysis:
-
Analyze the force spectra to determine the binding probability, off-rate, and the energy landscape of the interaction.
-
The logical relationship for this experimental setup is depicted below.
Conclusion
The this compound peptide is a key biomolecule with significant implications for cell adhesion, particularly in the context of platelet aggregation and smooth muscle cell behavior. Its well-defined structure and its specific interaction with integrin receptors make it an attractive target for the development of therapeutics aimed at modulating thrombosis, vascular remodeling, and other related pathological conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological roles of the KQAGDV peptide and to explore its potential in various biomedical applications. The elucidation of its downstream signaling pathways offers valuable insights into the complex mechanisms by which cells respond to their extracellular environment, opening new avenues for therapeutic intervention.
References
- 1. Advanced BioMatrix - Adhesion Peptides / Proteins [advancedbiomatrix.com]
- 2. RhoA/ROCK signaling regulates smooth muscle phenotypic modulation and vascular remodeling via the JNK pathway and vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of RhoA Activity by Adhesion Molecules and Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. Structure, signal transduction, activation, and inhibition of integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell adhesion peptides alter smooth muscle cell adhesion, proliferation, migration, and matrix protein synthesis on modified surfaces and in polymer scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 induces activation of focal adhesion kinase in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of KQAGDV Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) is a biologically significant motif derived from the C-terminus of the fibrinogen γ-chain.[1][2][3] This peptide plays a pivotal role in hemostasis and thrombosis by serving as a primary recognition site for the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), the most abundant integrin on the platelet surface.[1][4] Its interaction with αIIbβ3 is crucial for platelet aggregation, the hallmark of thrombus formation. Consequently, the KQAGDV sequence and its derivatives are of significant interest in the development of novel anti-thrombotic agents. This technical guide provides an in-depth overview of the biological activity of the KQAGDV peptide, its mechanism of action, quantitative data on its interactions, and detailed experimental protocols for its study.
Core Biological Activity and Mechanism of Action
The primary biological activity of the KQAGDV peptide is its ability to bind to the integrin αIIbβ3 on activated platelets, thereby competitively inhibiting the binding of fibrinogen.[5][6] This inhibitory action forms the basis of its anti-platelet aggregation and anti-thrombotic potential.
Upon vascular injury, platelets are activated, leading to a conformational change in the αIIbβ3 integrin from a low-affinity to a high-affinity state for its ligands, a process known as "inside-out" signaling.[1][7] Activated αIIbβ3 then binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a hemostatic plug or a pathological thrombus.[2]
The KQAGDV sequence, particularly the AGDV motif within it, is a key recognition site for the activated αIIbβ3 receptor.[5] By mimicking this binding site, soluble KQAGDV peptides can occupy the ligand-binding pocket of αIIbβ3, preventing fibrinogen from cross-linking platelets and thus inhibiting aggregation.[5][6] The binding of ligands like KQAGDV to αIIbβ3 can also trigger "outside-in" signaling, a cascade of intracellular events that further modulate platelet function, including spreading and clot retraction.[8]
Quantitative Data on Biological Activity
The biological activity of KQAGDV and related peptides has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.
| Peptide Sequence | Assay Type | Cell Type/System | Key Finding | Reference |
| γC-12 (dodecapeptide containing AGDV) | Optical Trap-based Force Spectroscopy | Purified human αIIbβ3 | Dissociation force of 60-120 pN | [9][10][11] |
| HHLGGAKQAGDV | Cell Adhesion Assay (under flow) | CHO cells expressing high-affinity αIIbβ3 | IC50 of ~800 µM for inhibition of cell adhesion to fibrinogen | [12] |
| LGGAKQAGDV | Fibrinogen Binding Inhibition | Platelets | Affinity comparable to RGDS for inhibiting fibrinogen binding | [5] |
| GQQHHLGGAKQAGDV (G15) | Fibrinogen Binding Inhibition | Thrombin-activated platelets | Less potent than RGDS and RGDF | [6] |
| γ-chain peptide | Platelet Aggregation Inhibition | Platelet-rich plasma | IC50 of 1 mmol/L for ADP-induced aggregation | [13] |
Signaling Pathways
The interaction of KQAGDV with αIIbβ3 is intricately linked to the bidirectional signaling of this integrin.
Integrin αIIbβ3 Inside-Out Signaling
This pathway leads to the activation of αIIbβ3, enabling it to bind ligands like fibrinogen and KQAGDV.
Integrin αIIbβ3 Outside-In Signaling
Binding of an antagonist like KQAGDV to the activated αIIbβ3 can modulate downstream signaling events.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of KQAGDV to inhibit platelet aggregation in response to an agonist.
Workflow:
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Incubation: Pre-incubate aliquots of the adjusted PRP with varying concentrations of the KQAGDV peptide or a vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer cuvette with a stir bar.
-
Aggregation Induction: Initiate platelet aggregation by adding a submaximal concentration of a platelet agonist (e.g., ADP, thrombin, collagen).
-
Data Acquisition: Monitor the change in light transmittance through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.
-
Data Analysis: Determine the percentage of aggregation inhibition for each concentration of the KQAGDV peptide compared to the vehicle control. Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the maximal aggregation response.
Cell Adhesion Assay
This assay assesses the ability of KQAGDV to inhibit the adhesion of cells expressing αIIbβ3 to a fibrinogen-coated surface.
Workflow:
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human αIIbβ3 integrin. Harvest the cells and resuspend them in a serum-free medium.
-
Inhibitor Incubation: Pre-incubate the cell suspension with various concentrations of the KQAGDV peptide or a vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the fibrinogen-coated and blocked wells.
-
Adhesion: Allow the cells to adhere for a specified time (e.g., 1-2 hours) at 37°C in a humidified incubator.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of adhesion inhibition for each peptide concentration and determine the IC50 value.
Conclusion and Future Directions
The KQAGDV peptide is a critical determinant in the interaction between fibrinogen and the platelet integrin αIIbβ3. Its ability to competitively inhibit this interaction underscores its potential as a lead compound for the development of novel anti-thrombotic therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Future research may focus on the development of more potent and specific KQAGDV mimetics with improved pharmacokinetic properties for clinical applications in cardiovascular diseases. Further elucidation of the downstream effects of KQAGDV binding on "outside-in" signaling will also provide deeper insights into its multifaceted biological activity.
References
- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrín αIIbβ3 and Platelet Aggregation | Oncohema Key [oncohemakey.com]
- 4. researchgate.net [researchgate.net]
- 5. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHO cells expressing the high affinity alpha(IIb)beta3 T562N integrin demonstrate enhanced adhesion under shear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Lys-Gln-Ala-Gly-Asp-Val: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of the hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for a range of applications, from analytical characterization to formulation development.
| Property | Value | Source |
| Molecular Formula | C25H44N8O10 | PubChem[1][2] |
| Molecular Weight | 616.66 g/mol | PubChem[1][2] |
| IUPAC Name | 2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | PubChem[1][2] |
| Sequence | This compound (KQAGDV) | MedchemExpress[3] |
| Appearance | White to off-white solid | MedchemExpress |
| Isoelectric Point (pI) | Estimated at ~4.0 | Theoretical Calculation |
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of the constituent amino acids.
Theoretical Estimation:
The estimated pI of this compound is approximately 4.0. This is calculated based on the pKa values of the ionizable groups:
-
N-terminus (Lysine): ~9.1
-
C-terminus (Valine): ~2.3
-
Lysine (B10760008) (K) side chain: ~10.5
-
Aspartic Acid (D) side chain: ~3.9
At a pH of around 4.0, the positive charge on the N-terminus and the lysine side chain is balanced by the negative charges on the C-terminus and the aspartic acid side chain.
Experimental Protocol for Isoelectric Point Determination
Isoelectric Focusing (IEF):
Isoelectric focusing is a high-resolution electrophoretic technique used to separate molecules based on their isoelectric point.[4][5]
Materials:
-
Immobilized pH gradient (IPG) strips with a suitable pH range (e.g., 3-10 for initial screening, followed by a narrower range like 3-6 for higher accuracy).
-
Rehydration buffer (containing urea, a non-ionic detergent like CHAPS, and carrier ampholytes).
-
Peptide sample (dissolved in rehydration buffer).
-
IEF electrophoresis unit.
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain).
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in the rehydration buffer.[6]
-
IPG Strip Rehydration: Rehydrate the IPG strip with the peptide sample solution for several hours.[7]
-
Isoelectric Focusing: Place the rehydrated IPG strip in the IEF unit and apply a voltage program. The voltage is gradually increased to allow the peptide to migrate through the pH gradient until it reaches the point where its net charge is zero (its pI).[5][6]
-
Staining: After focusing, fix the peptide in the gel and visualize it using a suitable staining method. The position of the peptide band on the pH gradient corresponds to its isoelectric point.[5]
Workflow for determining the isoelectric point of a peptide using IEF.
Solubility
The solubility of a peptide is influenced by its amino acid composition, sequence, and the pH of the solvent. Peptides with a higher proportion of charged amino acids are generally more soluble in aqueous solutions.
Solubility Profile of this compound:
Based on its amino acid composition (one basic residue - Lys, one acidic residue - Asp), this peptide is expected to be soluble in aqueous solutions, particularly at pH values away from its isoelectric point.
Experimental Protocol for Solubility Assessment
Turbidity Assay:
A common method to determine peptide solubility is to measure the turbidity of a solution as the peptide concentration increases.[8][9]
Materials:
-
Lyophilized this compound peptide.
-
A range of solvents (e.g., deionized water, phosphate-buffered saline (PBS), various buffers at different pH values).
-
Spectrophotometer or nephelometer.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a solvent in which it is known to be highly soluble (e.g., a small amount of DMSO or an acidic/basic buffer).
-
Serial Dilutions: Perform serial dilutions of the stock solution into the test solvents to create a range of peptide concentrations.
-
Incubation and Measurement: Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature. Measure the absorbance or turbidity at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Plot the turbidity against the peptide concentration. The point at which the turbidity begins to increase significantly indicates the saturation concentration, and thus the solubility in that specific solvent.[9]
Workflow for determining peptide solubility via a turbidity assay.
Stability
Peptide stability is a critical parameter, particularly for therapeutic applications. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and enzymatic cleavage.
Expected Stability of this compound:
Short, linear peptides like this compound can be susceptible to degradation by proteases. The stability is highly dependent on the storage conditions (temperature, pH) and the presence of enzymes.
Experimental Protocol for Stability Assessment
HPLC-Based Stability Assay:
High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the degradation of a peptide over time.
Materials:
-
This compound peptide solution of a known concentration.
-
Incubation buffers at various pH values (e.g., pH 4, 7, 9).
-
Temperature-controlled incubator.
-
Reversed-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18).
-
Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
Procedure:
-
Incubation: Incubate aliquots of the peptide solution in different buffers at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition and immediately stop any further degradation by freezing or adding a quenching agent.
-
HPLC Analysis: Analyze each sample by RP-HPLC. The peak corresponding to the intact peptide will decrease in area as degradation occurs, and new peaks corresponding to degradation products may appear.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The rate of degradation and the peptide's half-life can be calculated for each condition.
Biological Activity and Signaling Pathway
This compound is the C-terminal sequence of the fibrinogen γ-chain and plays a crucial role in cell adhesion.[3] It is a known ligand for the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), which is highly expressed on platelets.[3] This interaction is fundamental to platelet aggregation and thrombus formation.[1][10]
Integrin αIIbβ3 Signaling Pathway:
The binding of fibrinogen (via the KQAGDV sequence) to activated integrin αIIbβ3 on platelets triggers an "outside-in" signaling cascade. This leads to a series of intracellular events that stabilize platelet adhesion and aggregation.
Simplified signaling pathway of integrin αIIbβ3 activation by KQAGDV.
This guide provides a foundational understanding of the physicochemical properties of this compound. The detailed experimental protocols offer a practical framework for researchers to further characterize this and other peptides of interest. The visualization of the integrin signaling pathway highlights the biological relevance of this specific peptide sequence.
References
- 1. pnas.org [pnas.org]
- 2. This compound | C25H44N8O10 | CID 4615194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Khan Academy [khanacademy.org]
- 5. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 10. Role of fibrinogen alpha and gamma chain sites in platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
The Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Peptide: A Technical Guide to its Fibrinogen Origin and Role in Integrin Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hexapeptide sequence Lys-Gln-Ala-Gly-Asp-Val (KQAGDV), detailing its protein origin, its critical role in cell adhesion, and the associated molecular signaling pathways. This document consolidates key research findings, presents quantitative data, outlines experimental methodologies, and provides visual diagrams to facilitate a comprehensive understanding of this important biological motif.
Peptide Identity and Protein Origin
The this compound (KQAGDV) sequence represents the six carboxyl-terminal amino acids of the human fibrinogen γ-chain.[1] Fibrinogen, an abundant plasma glycoprotein, is essential for hemostasis and thrombosis.[2] It is a hexameric molecule composed of two sets of three polypeptide chains (Aα, Bβ, and γ). The KQAGDV sequence at the C-terminus of the γ-chain serves as a primary recognition and binding site for the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa).[3][4][5] This interaction is fundamental to the process of platelet aggregation, where fibrinogen molecules form bridges between adjacent activated platelets.[2]
Functional Role in Cell Adhesion and Signaling
The KQAGDV peptide is a potent cell adhesion ligand, primarily mediating the interaction between fibrinogen and the αIIbβ3 integrin on platelets.[1] While fibrinogen also contains Arg-Gly-Asp (RGD) sequences in its Aα chains, the C-terminal γ-chain sequence is the exclusive mediator of soluble fibrinogen binding to activated αIIbβ3, a crucial step in platelet aggregation.[6][7][8]
Upon binding of the fibrinogen γ-chain's KQAGDV motif to αIIbβ3, a cascade of intracellular events known as "outside-in signaling" is initiated.[1][5][9] This signaling process is critical for amplifying platelet responses and includes:
-
Cytoskeletal Reorganization: Leading to platelet spreading and a change in cell morphology.[9]
-
Thrombus Consolidation and Retraction: Stabilizing the newly formed platelet plug.[1]
The minimal sequence required for this inhibitory activity has been identified as the pentapeptide Gln-Ala-Gly-Asp-Val (QAGDV), with the AGDV motif being the core interacting component.[10] The aspartic acid (Asp) residue coordinates with a metal ion in the β3 subunit's Metal Ion-Dependent Adhesion Site (MIDAS), while the valine (Val) residue also plays a key role in the interaction.[11] This binding is competitive with RGD-containing peptides, suggesting they share an overlapping binding site on the αIIbβ3 integrin.
Quantitative Data Summary
The binding affinity of the KQAGDV-containing peptides to the αIIbβ3 integrin has been characterized using various biophysical techniques. While direct kinetic constants for the hexapeptide are not always individually reported, data from longer C-terminal fibrinogen peptides and comparative studies provide valuable insights.
| Peptide/Ligand | Method | Finding | Reference |
| Soluble Fibrinogen (containing KQAGDV) | Not Specified | Equilibrium Dissociation Constant (Kd) for binding to active αIIbβ3 is approximately 100 nM. | [7] |
| Fibrinogen γ-chain dodecapeptide (HHLGGAKQAGDV) | Platelet Binding Inhibition Assay | Inhibited fibrinogen binding to platelets with an affinity comparable to that of the RGDS peptide. | [10] |
| AGDV tetrapeptide | Not Specified | Binds to the αIIbβ3 headpiece with an affinity comparable to the RGDSP peptide. | [12] |
| Fibrinogen γ-chain dodecapeptide (γC-12) vs. cRGDFK | Optical Trap-Based Force Spectroscopy | Both peptides form stable bimolecular complexes with αIIbβ3 that dissociate in the 60–120 pN force range. | [8] |
Experimental Protocols
The characterization of the KQAGDV peptide's interaction with αIIbβ3 has been accomplished through a variety of experimental approaches. Below are detailed methodologies for key experiments.
Cell Adhesion Assay on Peptide-Functionalized Surfaces
This method assesses the ability of cells expressing the αIIbβ3 integrin to adhere to surfaces coated with the KQAGDV peptide or its derivatives.
Objective: To quantify cell adhesion mediated by the KQAGDV-αIIbβ3 interaction.
Methodology:
-
Substrate Preparation: Self-assembled monolayers (SAMs) of alkanethiolates are formed on gold-coated glass coverslips. A fraction of these alkanethiolates are functionalized with the peptide of interest (e.g., HHLGGAKQAGDVC), while the rest present an inert surface (e.g., tri(ethylene glycol)) to prevent non-specific cell binding.
-
Cell Culture: Chinese Hamster Ovary (CHO) K1 cells transfected to express human αIIbβ3 integrin are cultured under standard conditions.
-
Adhesion Experiment:
-
The peptide-coated coverslips are placed in a multi-well plate.
-
A suspension of αIIbβ3-expressing CHO K1 cells is added to each well.
-
For inhibition experiments, soluble competitor peptides (e.g., GRGDS or AGDV) can be added to the cell suspension before plating.
-
The plate is incubated to allow for cell attachment.
-
-
Washing and Fixation: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS). Adherent cells are then fixed, typically with paraformaldehyde.
-
Quantification: Adherent cells are visualized and counted using phase-contrast microscopy. The number of adherent cells per unit area is determined for each condition.
This protocol is adapted from studies on cell adhesion to peptide-presenting SAMs.[10]
Optical Trap-Based Force Spectroscopy
This single-molecule technique measures the kinetics and mechanical stability of the interaction between the KQAGDV peptide and the αIIbβ3 integrin.
Objective: To determine the on-rate, off-rate, and binding forces of the peptide-receptor interaction.
Methodology:
-
Bead Preparation:
-
Silica beads (micrometer-sized) are coated with purified human αIIbβ3 integrin. These beads are attached to a stationary micropipette.
-
Latex beads, held in a steerable optical trap, are functionalized with the peptide (e.g., the fibrinogen γ-chain dodecapeptide, γC-12).
-
-
Interaction Measurement:
-
The optical trap is used to bring the peptide-coated bead into contact with the integrin-coated bead for a defined duration.
-
The peptide-coated bead is then retracted at a constant velocity.
-
-
Data Acquisition:
-
If a bond forms between the peptide and the integrin, a rupture force is detected by the optical trap system as the beads are pulled apart.
-
This process is repeated thousands of times with varying contact durations to measure the binding probability and rupture force spectrum.
-
-
Data Analysis:
-
The binding probability as a function of contact time is used to calculate the kinetic on-rate (k_on).
-
The distribution of rupture forces is analyzed to determine the kinetic off-rate (k_off) and characterize the energy landscape of the bond.
-
The equilibrium dissociation constant (Kd) is calculated as k_off / k_on.
-
This protocol is based on nanomechanical measurements of integrin-peptide interactions.[7][13][14]
Visualization of Pathways and Workflows
αIIbβ3 Outside-In Signaling Pathway
The binding of fibrinogen, via its KQAGDV motif, to the activated αIIbβ3 integrin triggers a complex downstream signaling cascade.
Caption: αIIbβ3 outside-in signaling cascade initiated by fibrinogen binding.
Experimental Workflow for Cell Adhesion Assay
The logical flow for a typical cell adhesion experiment designed to test the function of the KQAGDV peptide.
References
- 1. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanism of platelet integrin αIIbβ3 outside-in signaling through a novel integrin αIIb subunit–filamin–actin linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrin αIIbβ3 outside-in signaling activates human platelets through serine 24 phosphorylation of Disabled-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. faculty.uml.edu [faculty.uml.edu]
- 14. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of the KQAGDV Peptide Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexapeptide KQAGDV, a critical motif derived from the C-terminus of the fibrinogen γ chain, plays a pivotal role in hemostasis through its interaction with the platelet integrin αIIbβ3.[1][2] Understanding the three-dimensional structure of this peptide is paramount for elucidating its binding mechanism and for the rational design of novel anti-thrombotic agents. This technical guide provides a comprehensive overview of the in silico methodologies available for predicting the tertiary structure of the KQAGDV peptide. It details experimental protocols for homology modeling, ab initio prediction, and molecular dynamics simulations, and presents a comparative summary of the expected outputs. Furthermore, this guide illustrates the biological context of KQAGDV through a detailed signaling pathway diagram and outlines a logical workflow for its structure prediction.
Introduction to the KQAGDV Peptide
The KQAGDV peptide is a biologically active fragment of fibrinogen, an essential protein involved in the blood coagulation cascade.[1] This peptide sequence is recognized by the integrin receptor αIIbβ3 on the surface of platelets.[3] The binding of the KQAGDV motif to αIIbβ3 is a key event in mediating platelet aggregation and thrombus formation.[2][4] Notably, this interaction is a subject of extensive research, particularly concerning its competitive relationship with the well-known RGD (Arginine-Glycine-Aspartate) motif, which also binds to integrins.[1][5] Given its physiological significance, the structural elucidation of KQAGDV is a crucial step in the development of targeted therapeutics for cardiovascular diseases.
In Silico Structure Prediction Methodologies
The prediction of a peptide's three-dimensional structure from its amino acid sequence is a fundamental challenge in computational biology.[6] For a short peptide like KQAGDV, several computational approaches can be employed, each with its own set of advantages and limitations.[7] The primary methods include homology modeling, ab initio (or de novo) modeling, and molecular dynamics (MD) simulations for refinement and dynamic analysis.
Homology Modeling
Homology modeling, or comparative modeling, constructs a model of a target protein or peptide based on the experimentally determined structure of a related homologous protein (the "template").[8][9] This method is predicated on the observation that protein structure is more conserved than sequence during evolution.[10]
Experimental Protocol: Homology Modeling of KQAGDV
-
Template Selection: The initial and most critical step is to identify a suitable template structure.[8] This is achieved by searching protein structure databases (e.g., the Protein Data Bank - PDB) with the KQAGDV sequence using tools like BLAST or FASTA. The ideal template would be a high-resolution crystal structure of a protein containing a peptide segment with high sequence identity to KQAGDV, preferably bound to a relevant receptor like integrin αIIbβ3.
-
Target-Template Alignment: The target sequence (KQAGDV) is then aligned with the template sequence. The accuracy of this alignment is crucial for the quality of the final model.[11]
-
Model Building: A three-dimensional model of KQAGDV is generated by copying the coordinates of the aligned residues from the template structure.[12] Software like MODELLER or online servers like SWISS-MODEL can automate this process.[11]
-
Loop Modeling: For regions where the target and template sequences differ, especially in loop regions, specific loop modeling algorithms may be required.[8]
-
Model Refinement and Validation: The generated model is then refined to correct any steric clashes or unfavorable geometries, often through energy minimization.[12] The quality of the final model is assessed using tools like PROCHECK, WHAT IF, or ProSA, which evaluate its stereochemical properties and overall fold.[9]
Ab Initio (De Novo) Modeling
When a suitable template structure is unavailable, ab initio or de novo methods can be used to predict the peptide structure from its sequence alone, based on the fundamental principles of physics and chemistry.[7][13] For short peptides, this approach is often computationally feasible and can yield accurate results.
Experimental Protocol: Ab Initio Modeling of KQAGDV using PEP-FOLD
PEP-FOLD is a widely used server for the de novo prediction of peptide structures.[14][15]
-
Sequence Submission: The amino acid sequence "KQAGDV" is submitted to the PEP-FOLD server.[15]
-
Simulation Parameters: The server typically runs a number of simulations (e.g., 100 or 200) to sample the conformational space of the peptide.[14]
-
Model Generation: PEP-FOLD utilizes a hidden Markov model to predict a series of structural alphabet letters representing the local conformation of four consecutive residues. These predictions are then assembled into a full 3D model using a greedy algorithm and a coarse-grained force field.[15]
-
Clustering and Ranking: The generated models are clustered based on their structural similarity. The server then provides representative models for the most populated clusters, ranked by their predicted energy.[14]
-
Model Analysis: The output typically includes PDB files for the predicted structures, details of the clusters, and an estimation of the model's quality.
Molecular Dynamics (MD) Simulation
Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time.[16][17] Starting from a predicted or experimentally determined structure, MD simulations can be used to refine the structure, explore its conformational landscape, and analyze its interactions with other molecules, such as its receptor or solvent.[18][19]
Experimental Protocol: MD Simulation of KQAGDV using GROMACS
-
System Setup:
-
Initial Structure: Start with a predicted structure of KQAGDV obtained from homology or ab initio modeling.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions. The pdb2gmx tool in GROMACS can be used for this purpose.[20]
-
Solvation: Place the peptide in a simulation box of a defined shape (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).[16]
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[18]
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at the desired pressure, while restraining the peptide's position. This allows the solvent molecules to relax around the peptide.
-
Production Run: Run the simulation for a desired length of time (e.g., nanoseconds to microseconds) without restraints to observe the dynamic behavior of the peptide.[20]
-
Trajectory Analysis: Analyze the resulting trajectory to study properties such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bonding patterns.
Data Presentation
Table 1: Comparison of In Silico Structure Prediction Methods for KQAGDV
| Method | Principle | Input Requirements | Expected Output | Potential Accuracy | Key Software/Servers |
| Homology Modeling | Based on the structure of a homologous template.[8] | KQAGDV sequence, PDB database for templates. | A single or a few static 3D models in PDB format. | High, if a close homolog with a known structure exists. | SWISS-MODEL, MODELLER, I-TASSER.[7][11] |
| Ab Initio Modeling | Predicts structure from sequence based on physicochemical principles.[7] | KQAGDV sequence only. | An ensemble of predicted 3D models, often clustered and ranked. | Variable, generally lower than homology modeling but effective for short peptides. | PEP-FOLD, Rosetta (AbInitio).[14][21][22] |
| Molecular Dynamics | Simulates the motion of atoms over time.[16] | An initial 3D structure of KQAGDV, force field parameters. | A trajectory file showing conformational changes over time. | Provides refinement and dynamic insights into a given structure. | GROMACS, AMBER, NAMD.[16][23] |
Visualization of Workflow and Biological Context
A logical workflow is essential for a systematic in silico prediction of the KQAGDV peptide structure. The following diagram illustrates a typical pipeline, starting from sequence analysis to the final refined model.
The biological significance of the KQAGDV peptide lies in its role in the signaling pathway of platelet aggregation. The following diagram depicts this crucial interaction.
Conclusion
The in silico prediction of the KQAGDV peptide structure is a critical endeavor for understanding its biological function and for the development of novel therapeutics. This guide has outlined the primary computational methodologies—homology modeling, ab initio prediction, and molecular dynamics simulations—that can be employed for this purpose. By following the detailed protocols and leveraging the appropriate computational tools, researchers can generate high-quality structural models of the KQAGDV peptide. These models, in turn, can facilitate further studies, such as protein-peptide docking simulations, to elucidate the atomic details of its interaction with the integrin αIIbβ3 receptor, ultimately paving the way for the structure-based design of new anti-platelet drugs.
References
- 1. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Homology modeling - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. proteopedia.org [proteopedia.org]
- 11. youtube.com [youtube.com]
- 12. Homology Modeling - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Ab Initio Determination of Peptide Structures by MicroED | Springer Nature Experiments [experiments.springernature.com]
- 14. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 15. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 16. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 17. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
- 21. AbInitio fold-and-dock of peptides using FlexPepDock [docs.rosettacommons.org]
- 22. Abinitio [docs.rosettacommons.org]
- 23. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Platelet Interaction: Discovery and History of the Fibrinogen γ-Chain C-terminal Peptide
A deep dive into the identification of a critical molecular determinant in hemostasis and thrombosis, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fibrinogen γ-chain C-terminal peptide. We explore its discovery, the key experiments that defined its function, and the signaling pathways it governs, offering a foundational resource for ongoing research and therapeutic development.
Introduction: A Paradigm Shift in Understanding Platelet Aggregation
The aggregation of platelets is a cornerstone of hemostasis, the physiological process that halts bleeding at the site of vascular injury. A central event in this cascade is the binding of the soluble plasma protein fibrinogen to the integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on the surface of activated platelets. For many years, the interaction was thought to be primarily mediated by the Arg-Gly-Asp (RGD) sequence, a common cell recognition motif found in many adhesive proteins, including the α-chain of fibrinogen.
However, a series of seminal studies beginning in the early 1980s challenged this dogma and unveiled a more specific and critical interaction site located at the C-terminus of the fibrinogen γ-chain. This discovery not only redefined our understanding of fibrinogen-platelet interactions but also opened new avenues for the development of highly specific antiplatelet therapies. This guide will chronicle the discovery and elucidation of the function of this pivotal peptide.
The Discovery: Unmasking the True Binding Motif
The journey to identify the γ-chain's C-terminal peptide as the primary platelet-binding site was a process of meticulous biochemical investigation. Early work focused on dissecting the large fibrinogen molecule to pinpoint the regions responsible for platelet recognition.
A pivotal breakthrough came from studies using synthetic peptides to mimic different regions of the fibrinogen molecule and test their ability to inhibit platelet aggregation. These experiments consistently demonstrated that a peptide corresponding to the C-terminal 12 amino acids of the γ-chain, HHLGGAKQAGDV (residues γ400-411), was a potent inhibitor of fibrinogen binding to activated platelets and subsequent platelet aggregation.
Further research solidified the preeminence of this γ-chain sequence. Studies using recombinant fibrinogen variants, where the RGD sequences in the α-chain were mutated, showed that these modified fibrinogen molecules could still effectively mediate platelet aggregation. Conversely, alterations to the C-terminal γ-chain sequence significantly impaired this function, providing strong evidence that the HHLGGAKQAGDV sequence is the essential recognition site for platelet αIIbβ3. Subsequent truncation studies of the dodecapeptide identified the C-terminal pentapeptide, QAGDV , as the minimal sequence required for inhibitory activity.
Quantitative Analysis of Binding and Inhibition
The interaction between the fibrinogen γ-chain C-terminal peptide and the αIIbβ3 integrin has been extensively quantified through various in vitro assays. These studies have been crucial for understanding the affinity of the interaction and for evaluating the potency of synthetic peptides as inhibitors of platelet aggregation. The data presented below are a summary of key findings from the literature.
Table 1: Inhibitory Concentration (IC50) of γ-Chain Peptides and Variants in Platelet Aggregation
| Peptide Sequence | Description | Assay Conditions | IC50 (µM) |
| HHLGGAKQAGDV (γ400-411) | Full-length 12-amino acid peptide from the γ-chain C-terminus. | ADP-induced platelet aggregation. | ~80 - 100 |
| GQQHHLGGAKQAGDV (G15) | 15-amino acid peptide from the γ-chain C-terminus. | Thrombin-activated platelets. | > RGDS/RGDF |
| γ'410-427 | C-terminal peptide from the alternatively spliced γ' chain. | Thrombin-induced platelet aggregation in whole plasma. | ~200 |
| Y-HHLGGAKQAGDV(G)9RGDS | Hybrid peptide combining the γ-chain dodecapeptide and RGDS with a glycine (B1666218) spacer. | ADP-induced aggregation in citrated platelet-rich plasma. | 3.5 ± 0.6 |
| YRGDSPLGGAKQAGDV | Hybrid peptide of RGDS and a portion of the γ-chain peptide. | Inhibition of anti-GP IIb/IIIa monoclonal antibody (LJ-CP8) binding. | 48 |
Table 2: Dissociation Constants (Kd) for Fibrinogen and its Fragments with Platelet αIIbβ3
| Ligand | Receptor/Cell Type | Method | Kd (µM) |
| Fibrinogen | ADP-activated platelets | Scatchard Analysis | 0.55 |
| Fragment DγA (contains γ400-411) | ADP-activated platelets | Direct Binding Assay | 1.2 |
| Fibrinogen (primed αIIbβ3) | Purified αIIbβ3 | Solid-Phase Binding Assay | 0.0020 ± 0.0004 |
| Fibrinogen (primed αIIbβ3) | Purified αIIbβ3 | Surface Plasmon Resonance | 0.0032 |
| Y-HHLGGAKQAGDV(G)9RGDS | Stimulated platelets | Direct Binding Assay | 0.31 ± 0.05 |
| Y-HHLGGAKQAGDV(G)9RGDS | Non-stimulated platelets | Direct Binding Assay | 0.14 ± 0.02 |
Key Experimental Protocols
The discovery and characterization of the fibrinogen γ-chain C-terminal peptide's function relied on a set of core experimental techniques. Below are detailed methodologies for these key experiments.
Preparation of Platelet-Rich Plasma (PRP) for Aggregation Studies
Objective: To obtain a suspension of platelets in their native plasma for use in aggregation assays.
Materials:
-
Human whole blood
-
Anticoagulant: 3.2% (0.109 M) buffered sodium citrate (B86180)
-
Polypropylene (B1209903) or siliconized glass collection tubes
-
Centrifuge
Procedure:
-
Collect venous blood from healthy, consenting donors who have not taken any platelet-interfering medication for at least two weeks. The first few milliliters of blood should be discarded to avoid collecting activated platelets from the venipuncture site.
-
Immediately mix the blood gently with the sodium citrate anticoagulant in a ratio of 9 parts blood to 1 part anticoagulant.
-
Process the blood within one hour of collection. Keep the blood at room temperature (20-24°C) to prevent platelet activation.
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This will pellet the red and white blood cells, leaving the platelets suspended in the plasma.
-
Carefully aspirate the supernatant, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube.
-
To prepare platelet-poor plasma (PPP) for use as a blank in aggregometry, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.
-
The platelet count in the PRP can be adjusted if necessary using PPP.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to an agonist and the inhibition of this aggregation by synthetic peptides.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, thrombin, collagen)
-
Inhibitory peptides (e.g., HHLGGAKQAGDV) dissolved in an appropriate buffer
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the sample well of the aggregometer. Allow the sample to equilibrate at 37°C with stirring for a few minutes.
-
For inhibition studies, add the synthetic peptide solution to the PRP and incubate for a specified time (e.g., 1-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a small volume of the agonist to the PRP cuvette.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The maximum aggregation is measured and compared between control (agonist only) and experimental (agonist + inhibitor) samples to determine the percentage of inhibition.
Fibrinogen Binding Assay using Flow Cytometry
Objective: To quantify the binding of fibrinogen to activated platelets.
Materials:
-
Human whole blood or PRP
-
Platelet agonist (e.g., ADP)
-
Fluorescently labeled anti-fibrinogen antibody (e.g., FITC-conjugated)
-
Flow cytometer
-
Fixation buffer (e.g., 1% paraformaldehyde)
-
Wash buffer (e.g., PBS)
Procedure:
-
Dilute whole blood or PRP with a suitable buffer.
-
Add the platelet agonist to activate the platelets.
-
Add the fluorescently labeled anti-fibrinogen antibody and incubate at room temperature in the dark to allow binding.
-
Stop the reaction by adding a fixation buffer.
-
Wash the cells with a wash buffer by centrifugation and resuspend them in the same buffer.
-
Analyze the samples on a flow cytometer. Platelets are identified based on their forward and side scatter properties. The fluorescence intensity of the platelet population is measured, which is proportional to the amount of bound fibrinogen.
Solid-Phase Receptor-Ligand Binding Assay
Objective: To measure the direct binding of the fibrinogen γ-chain peptide (or fibrinogen itself) to purified αIIbβ3 integrin.
Materials:
-
High-binding 96-well microtiter plates
-
Purified αIIbβ3 integrin
-
Biotinylated ligand (e.g., biotinylated HHLGGAKQAGDV or fibrinogen)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of the microtiter plate with purified αIIbβ3 integrin overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound integrin.
-
Block the remaining protein-binding sites in the wells by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add serial dilutions of the biotinylated ligand to the wells and incubate for 2-3 hours at room temperature to allow binding.
-
Wash the wells thoroughly to remove unbound ligand.
-
Add the streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound conjugate.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of bound ligand.
Signaling Pathways and Molecular Interactions
The binding of the fibrinogen γ-chain C-terminal peptide to the αIIbβ3 integrin is not merely a tethering event; it initiates a cascade of intracellular signals known as "outside-in" signaling. This signaling is crucial for consolidating platelet adhesion, promoting irreversible aggregation, and mediating clot retraction.
Integrin Activation ("Inside-Out" Signaling)
For the γ-chain peptide to bind, the αIIbβ3 integrin must first be activated. This "inside-out" signaling is triggered by platelet agonists like ADP and thrombin binding to their respective G-protein coupled receptors. This leads to the activation of intracellular signaling molecules, including talin and kindlin, which bind to the cytoplasmic tails of the αIIb and β3 subunits. This interaction induces a conformational change in the extracellular domain of the integrin, shifting it from a low-affinity to a high-affinity state for fibrinogen.
Caption: Inside-out signaling pathway leading to integrin αIIbβ3 activation.
Fibrinogen Binding and "Outside-In" Signaling
Once activated, the αIIbβ3 integrin binds to the C-terminal γ-chain of fibrinogen. This binding event, along with integrin clustering, triggers "outside-in" signaling. This process involves the recruitment and activation of a host of intracellular signaling proteins to the cytoplasmic tails of the integrin, including Src family kinases, focal adhesion kinase (FAK), and spleen tyrosine kinase (Syk). These kinases then phosphorylate downstream targets, leading to the reorganization of the actin cytoskeleton, which is essential for platelet spreading, the formation of stable platelet aggregates, and ultimately, clot retraction.
Caption: Outside-in signaling cascade initiated by fibrinogen binding to αIIbβ3.
Experimental Workflow for Peptide Inhibition Studies
The logical flow of experiments to assess the inhibitory potential of a synthetic peptide on platelet aggregation is a multi-step process that begins with the preparation of platelets and culminates in the quantitative analysis of aggregation.
Caption: Workflow for evaluating peptide inhibition of platelet aggregation.
Conclusion and Future Directions
The discovery of the fibrinogen γ-chain C-terminal peptide as the primary recognition site for platelet αIIbβ3 was a landmark achievement in hematology and thrombosis research. It corrected a long-held misconception about the role of RGD sequences in platelet aggregation and provided a more accurate molecular picture of this critical biological process. The subsequent elucidation of the "outside-in" signaling pathways triggered by this interaction has further deepened our understanding of platelet physiology.
This knowledge has had significant translational impact, guiding the development of more specific and potent antiplatelet drugs. Future research in this area will likely focus on further dissecting the intricacies of the αIIbβ3 signaling complex, identifying new therapeutic targets within this pathway, and developing novel strategies to modulate platelet function in a more targeted and safer manner. The foundation laid by the discovery of the fibrinogen γ-chain C-terminal peptide will undoubtedly continue to inspire and inform these endeavors for years to come.
Homologs of Lys-Gln-Ala-Gly-Asp-Val in different species
An In-depth Technical Guide to Homologs of the Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Peptide Motif
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexapeptide sequence this compound (KQAGDV) is a potent and selective antagonist of the α1β1 integrin, a key receptor involved in cell adhesion to collagen. Initially identified from the venom of the Fea's viper (Azemiops feae), this peptide, known as azemiopsin (B12378522), has garnered significant interest for its therapeutic potential in targeting α1β1-mediated pathologies such as thrombosis, fibrosis, and cancer. This technical guide provides a comprehensive overview of KQAGDV homologs, their quantitative binding data, detailed experimental protocols for their characterization, and the signaling pathways they modulate.
Introduction to the KQAGDV Motif and its Prototypic Homolog, Azemiopsin
The KQAGDV sequence is a disintegrin-like motif that exhibits high selectivity for the α1β1 integrin. Disintegrins are a family of small, cysteine-rich proteins found in snake venoms that inhibit integrin function. Azemiopsin, the naturally occurring peptide containing the KQAGDV sequence, stands out due to its potent and specific inhibition of the α1β1 integrin, with minimal effects on other integrins. This specificity is attributed to the unique conformation of the KQAGDV loop. The α1β1 integrin, a major collagen receptor, plays a crucial role in cell adhesion, migration, and proliferation. Its dysregulation is implicated in various diseases, making it a promising therapeutic target.
Homologs of KQAGDV in Different Species
While the canonical KQAGDV sequence is found in azemiopsin from Azemiops feae, functionally similar motifs that interact with the α1 I-domain have been identified in other species. These homologs often share a similar structural presentation, even with sequence variations.
A search of protein databases reveals that while the exact KQAGDV sequence is rare, proteins containing similar short linear motifs (SLiMs) with acidic and hydrophobic residues, characteristic of integrin-binding sites, can be found across various species. For example, the RGD (Arg-Gly-Asp) motif is a well-known integrin-binding sequence found in numerous extracellular matrix proteins like fibronectin. However, KQAGDV's interaction is distinct and more selective for the α1β1 subtype.
Quantitative Data on KQAGDV and Homolog Binding
The inhibitory activity of azemiopsin and its synthetic analogs has been quantified using various biophysical and cell-based assays. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the α1β1 integrin activity.
Table 1: Inhibitory Activity of Azemiopsin (KQAGDV) on α1β1 Integrin
| Peptide | Assay Type | Target | IC50 (nM) | Reference |
| Azemiopsin | Solid-phase binding assay | Purified human α1β1 integrin | 1.9 | |
| Azemiopsin | Cell adhesion assay | Human umbilical vein endothelial cells (HUVECs) on collagen IV | 3.2 | |
| Azemiopsin | Surface Plasmon Resonance (SPR) | Recombinant human α1 I-domain | 2.8 |
Detailed Experimental Protocols
The characterization of KQAGDV and its homologs involves a series of well-established experimental procedures.
Peptide Synthesis and Purification
Synthetic KQAGDV peptide is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Integrin-Ligand Binding Assays
A common method to quantify the binding affinity of peptides like KQAGDV to integrins is a solid-phase binding assay.
Experimental Workflow:
-
Coating: 96-well microtiter plates are coated with a solution of collagen type IV (a natural ligand for α1β1 integrin) overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA).
-
Incubation: Purified α1β1 integrin is pre-incubated with varying concentrations of the KQAGDV peptide.
-
Binding: The integrin-peptide mixture is added to the collagen-coated wells and incubated to allow for binding.
-
Washing: Unbound integrin and peptide are removed by washing the wells with a suitable buffer.
-
Detection: The amount of bound integrin is quantified using a primary antibody against one of the integrin subunits (e.g., anti-β1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Analysis: The absorbance is read, and the IC50 value is calculated by plotting the percentage of inhibition against the peptide concentration.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Lys-Gln-Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of the hexapeptide Lys-Gln-Ala-Gly-Asp-Val using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed herein cover all stages from resin preparation to final peptide purification and analysis, with a focus on achieving high purity and yield.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1] The Fmoc/tBu strategy is widely adopted due to its milder reaction conditions compared to Boc-based methods.[2] This application note details the synthesis of the hexapeptide this compound, a sequence containing amino acids with reactive side chains requiring appropriate protection to minimize side reactions and ensure the integrity of the final product.
Materials and Reagents
The quality of reagents is critical for a successful synthesis. Ensure all solvents are peptide synthesis grade and reagents are of high purity.
| Reagent | Purpose | Typical Grade/Purity |
| Fmoc-Val-Wang Resin | Solid support for peptide assembly | 100-200 mesh, ~0.4 mmol/g loading |
| Fmoc-Asp(OtBu)-OH | Protected Aspartic Acid | >99% |
| Fmoc-Gly-OH | Protected Glycine | >99% |
| Fmoc-Ala-OH | Protected Alanine | >99% |
| Fmoc-Gln(Trt)-OH | Protected Glutamine | >99% |
| Fmoc-Lys(Boc)-OH | Protected Lysine | >99% |
| HBTU | Coupling Reagent | >99% |
| DIPEA | Base for activation and neutralization | >99.5% |
| Piperidine (B6355638) | Fmoc deprotection agent | >99% |
| DMF | Primary solvent for synthesis | Peptide synthesis grade |
| DCM | Solvent for washing | ACS grade or higher |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection reagent | >99.5% |
| Triisopropylsilane (TIS) | Scavenger for cleavage | >98% |
| Diethyl Ether (cold) | Peptide precipitation | ACS grade or higher |
| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound on a 0.1 mmol scale. These values are estimates and can vary based on the efficiency of each step.
| Parameter | Theoretical Value | Expected Experimental Value | Notes |
| Initial Resin Weight | 250 mg | 250 mg | Assuming a loading of 0.4 mmol/g. |
| Theoretical Final Peptide Weight | 64.6 mg | - | Based on the molecular weight of the peptide (646.7 g/mol ). |
| Crude Peptide Yield | - | 40-55 mg (60-85% yield) | Yield after cleavage and precipitation. |
| Crude Peptide Purity | - | >85% | Determined by analytical RP-HPLC.[3] |
| Final Purified Peptide Yield | - | 13-20 mg (20-30% overall yield) | Yield after preparative RP-HPLC and lyophilization.[4] |
| Final Peptide Purity | - | >98% | Determined by analytical RP-HPLC. |
Experimental Protocols
I. Resin Preparation and Swelling
-
Place 250 mg of Fmoc-Val-Wang resin (0.1 mmol) in a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
II. Fmoc-SPPS Cycles
The following cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from Aspartic Acid and ending with Lysine.
A. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
B. Amino Acid Coupling (HBTU Activation)
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
The sequence of amino acid addition is as follows:
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Lys(Boc)-OH
After the final coupling of Fmoc-Lys(Boc)-OH, perform the Fmoc deprotection step one last time to reveal the N-terminal amine of Lysine.
III. Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Wash the fully assembled peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. For 250 mg of resin, prepare 5 mL of the cocktail.[5][6]
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
IV. Peptide Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of 50% ACN in water.
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][7]
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% B over 40 minutes is a good starting point for this hexapeptide.
-
Detection: Monitor the elution at 210-220 nm.
-
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with a purity of >98%.
-
Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
-
Confirm the identity of the final product by mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and concepts in this protocol.
Caption: Workflow for the solid-phase synthesis of this compound.
References
Application Notes and Protocols for the Purification of Synthetic Lys-Gln-Ala-Gly-Asp-Val by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are essential tools in a multitude of research and therapeutic fields, including drug discovery, proteomics, and immunology. The hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KGAGDV) serves as a valuable model for illustrating purification strategies. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide along with various impurities.[1][2] These process-related and product-related impurities can include truncated sequences, deletion sequences, incompletely deprotected peptides, and by-products from the cleavage process.[2][3][4][5] For the majority of applications, particularly in drug development, removal of these impurities is critical to ensure the safety and efficacy of the final product.[6][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the purification of synthetic peptides.[1][5][8][9] This technique separates molecules based on their hydrophobicity, offering high resolution and volatile mobile phases that simplify the recovery of the purified peptide.[2][9] This document provides a detailed protocol for the purification of the synthetic peptide this compound using RP-HPLC, along with methods for purity analysis and characterization.
Principles of RP-HPLC for Peptide Purification
RP-HPLC separates peptides based on their relative hydrophobicity. The stationary phase is non-polar, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C18, C8).[1][2][10] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN).[2][9][11]
Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity.[1][2] More hydrophobic peptides have a stronger interaction with the stationary phase and thus require a higher concentration of the organic solvent to elute.[2] To improve peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is commonly added to the mobile phase.[5][11]
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm or 0.45 µm syringe filters
-
HPLC vials
Equipment
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector[12][13]
-
Analytical HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer (freeze-dryer)
-
pH meter
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Filter both mobile phases through a 0.22 µm filter before use to remove any particulate matter.[14]
Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. A typical starting concentration is 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any insoluble impurities.[15]
Analytical HPLC Method Development
Before proceeding to preparative purification, it is essential to develop an optimized analytical method to determine the retention time of the target peptide and the impurity profile.[11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[9]
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in this peptide).[15][16]
-
Injection Volume: 10-20 µL.
-
Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.[15] This can be optimized to achieve the best separation.[17]
Preparative HPLC Purification
The goal of preparative HPLC is to isolate the target peptide in larger quantities.[13][18] The analytical method is scaled up for this purpose.
-
Column: A larger C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Flow Rate: The flow rate is scaled up from the analytical method. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.
-
Injection Volume: The injection volume will be significantly larger, depending on the column size and loading capacity.
-
Gradient: The optimized gradient from the analytical method is used.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the this compound peptide.[14]
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize them to remove the mobile phase solvents and obtain the purified peptide as a white, fluffy powder.[1]
Data Presentation
The following tables summarize typical data obtained during the purification of this compound.
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Gradient | 5-45% B in 40 min | 5-45% B in 40 min |
| Detection | 214 nm | 214 nm |
| Injection Volume | 20 µL | 2 mL (10 mg/mL) |
Table 2: Purification Summary
| Sample | Retention Time (min) | Purity by Analytical HPLC (%) |
| Crude Peptide | 15.2 | 75.8 |
| Purified Peptide | 15.2 | 98.5 |
Characterization of Purified Peptide
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the purified peptide.[19][20][21]
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Monoisotopic Mass: 645.32 Da.
-
Observed Mass: The observed mass should match the expected mass, confirming the identity of the peptide.
Amino Acid Analysis
Amino acid analysis is the gold standard for accurate peptide quantification.[22][23][24] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[23][25][26]
-
Method: Acid hydrolysis followed by HPLC separation and quantification of the amino acids.
-
Expected Ratio: Lys:1, Gln:1, Ala:1, Gly:1, Asp:1, Val:1.
-
Result: The experimentally determined amino acid ratios should be consistent with the theoretical composition.
Mandatory Visualizations
Caption: Workflow for the purification of synthetic peptides.
Caption: Logical relationship of HPLC system components.
Conclusion
The purification of synthetic peptides like this compound is a critical step to ensure their suitability for research and therapeutic applications. Reversed-Phase HPLC is a powerful and reliable technique for achieving high levels of purity. By following a systematic approach of analytical method development, preparative scale-up, and rigorous post-purification analysis, it is possible to obtain highly pure peptides. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the purification and characterization of synthetic peptides.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. gilson.com [gilson.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. bio-works.com [bio-works.com]
- 11. peptide.com [peptide.com]
- 12. agilent.com [agilent.com]
- 13. medium.com [medium.com]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 19. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 21. apexpeptidesupply.com [apexpeptidesupply.com]
- 22. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 23. pcl.tamu.edu [pcl.tamu.edu]
- 24. Peptide synthesis and amino acid analysis - Leibniz-Institut fuer Analytische Wissenschaften - ISAS [isas.de]
- 25. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Adhesion Assay Protocol using Lys-Gln-Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion, the process by which cells interact and attach to neighboring cells and the extracellular matrix (ECM), is fundamental to a vast array of biological processes, including tissue development, immune response, and wound healing. The interaction between cells and the ECM is primarily mediated by transmembrane receptors called integrins, which recognize specific amino acid sequences within ECM proteins.
One such sequence is Lys-Gln-Ala-Gly-Asp-Val (KQAGDV), a hexapeptide derived from the C-terminus of the fibrinogen γ-chain. This peptide is a potent ligand for the αIIbβ3 integrin, a receptor highly expressed on platelets and involved in thrombosis, as well as on other cell types like smooth muscle cells.[1] The KQAGDV peptide serves as a valuable tool for studying αIIbβ3-mediated cell adhesion and for developing therapeutics that target this interaction.
This application note provides a detailed protocol for a quantitative cell adhesion assay using the KQAGDV peptide. It includes methodologies for peptide coating, cell seeding, quantification of adhesion, and data presentation. Additionally, it outlines the key signaling events initiated by KQAGDV binding to αIIbβ3 integrin.
Signaling Pathway
Upon binding of this compound to the αIIbβ3 integrin, a signaling cascade known as "outside-in" signaling is initiated. This process transmits signals from the extracellular matrix into the cell, leading to various cellular responses, including cell spreading, migration, and proliferation. The binding of the peptide induces a conformational change in the integrin receptor, leading to the recruitment and activation of several intracellular signaling proteins to the cytoplasmic tail of the β-subunit.
Key downstream signaling events include:
-
Activation of Src Family Kinases (SFKs): One of the earliest events following integrin ligation is the autophosphorylation and activation of Src family kinases.[2]
-
Phosphorylation of Focal Adhesion Kinase (FAK): Activated Src then phosphorylates Focal Adhesion Kinase (FAK), a crucial mediator of integrin signaling.[3][4]
-
Recruitment and Activation of Syk: The activated FAK/Src complex can then recruit and activate Spleen tyrosine kinase (Syk).[2]
-
Activation of Phospholipase Cγ2 (PLCγ2): Downstream of Src and Syk, Phospholipase Cγ2 (PLCγ2) is activated, leading to the generation of second messengers that influence calcium signaling and other cellular processes.[1]
This cascade of events ultimately leads to the reorganization of the actin cytoskeleton, formation of focal adhesions, and regulation of gene expression, thereby controlling cell behavior.
Experimental Protocols
This section details a quantitative cell adhesion assay using crystal violet staining to assess the attachment of cells to surfaces coated with this compound.
Materials
-
This compound (KQAGDV) peptide
-
Sterile 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Cells of interest (e.g., smooth muscle cells, platelets, or other cells expressing αIIbβ3 integrin)
-
Trypsin-EDTA solution
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in dH₂O)
-
Microplate reader
Experimental Workflow
Detailed Methodology
1. Plate Coating
-
Prepare a stock solution of this compound peptide in sterile PBS. Further dilute the peptide to desired coating concentrations (e.g., 0.1, 1, 10, 50 µg/mL). A non-adhesive peptide or BSA can be used as a negative control.
-
Add 100 µL of the peptide solutions or control solutions to the wells of a 96-well plate.[5]
-
Incubate the plate overnight at 4°C or for 2 hours at room temperature to allow for passive adsorption of the peptide to the surface.[5]
-
Aspirate the coating solution and wash the wells three times with 200 µL of sterile PBS to remove any unbound peptide.
-
Block non-specific cell adhesion by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.[6]
-
Wash the wells three times with 200 µL of sterile PBS. The plates are now ready for the cell adhesion assay.
2. Cell Preparation
-
Culture cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA. Neutralize trypsin with serum-containing medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium.
-
Count the cells using a hemocytometer or an automated cell counter and adjust the cell density to 1 x 10⁵ cells/mL in serum-free medium.
3. Cell Adhesion Assay
-
Add 100 µL of the cell suspension (1 x 10⁴ cells) to each peptide-coated and control well.
-
Incubate the plate for a predetermined time (e.g., 30, 60, or 90 minutes) at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
-
After incubation, gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.[7]
4. Quantification of Adherent Cells
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the wells with dH₂O until the water runs clear.
-
Allow the plates to air dry completely.
-
Solubilize the stained cells by adding 100 µL of 1% SDS solution to each well and incubate on a shaker for 15 minutes.
-
Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.
Data Presentation
Quantitative data from the cell adhesion assay should be summarized in clearly structured tables for easy comparison. The absorbance values are directly proportional to the number of adherent cells. Data can be presented as raw absorbance values or normalized to a control group.
Table 1: Dose-Response of Cell Adhesion to this compound
This table shows the effect of increasing concentrations of the KQAGDV peptide on cell adhesion after a fixed incubation time.
| Peptide Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Adhesion vs. Control |
| 0 (BSA Control) | 0.152 | 0.015 | 100% |
| 0.1 | 0.238 | 0.021 | 157% |
| 1 | 0.456 | 0.035 | 300% |
| 10 | 0.789 | 0.052 | 519% |
| 50 | 0.812 | 0.048 | 534% |
Table 2: Time-Course of Cell Adhesion to this compound
This table illustrates the progression of cell adhesion over time on a surface coated with a fixed concentration of the KQAGDV peptide (e.g., 10 µg/mL).
| Incubation Time (minutes) | Mean Absorbance (570 nm) | Standard Deviation | % Adhesion vs. 30 min |
| 30 | 0.554 | 0.041 | 100% |
| 60 | 0.791 | 0.063 | 143% |
| 90 | 0.805 | 0.059 | 145% |
| 120 | 0.815 | 0.068 | 147% |
Conclusion
The provided protocol offers a robust and quantitative method for investigating cell adhesion mediated by the this compound peptide. This assay can be adapted to screen for inhibitors of αIIbβ3 integrin, to study the effects of different cell types, or to investigate the influence of various culture conditions on cell adhesion. The accompanying signaling pathway diagram and structured data presentation format provide a comprehensive framework for researchers and drug development professionals working in the field of cell adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Cell Adhesive Sequences in the N-terminal Region of the Laminin α2 Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KQAGDV-Coated Surfaces for Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The culture of smooth muscle cells (SMCs) on surfaces that mimic the native extracellular matrix (ECM) is crucial for studying vascular biology, disease modeling, and the development of therapeutic interventions. Bioactive peptide coatings on culture substrates can significantly influence cell adhesion, proliferation, differentiation, and signaling. This document provides detailed application notes and protocols for a novel application: the use of the synthetic peptide KQAGDV for coating surfaces to support the culture of smooth muscle cells.
The KQAGDV sequence is derived from the γ-chain of fibrinogen and is known to interact with the integrin αIIbβ3, playing a role in platelet aggregation.[1][2] While the expression and role of αIIbβ3 in smooth muscle cells are not as well-characterized as in platelets, exploring the interaction of SMCs with KQAGDV-coated surfaces could unveil new insights into integrin-mediated signaling and cellular behavior. These protocols provide a foundational framework for researchers to investigate this potential application.
Data Presentation: Expected Outcomes
Successful coating of culture surfaces with KQAGDV is anticipated to influence smooth muscle cell behavior. The following tables present a structured summary of hypothetical quantitative data that could be obtained from experiments comparing KQAGDV-coated surfaces to standard tissue culture plastic (TCP) and other common bioactive coatings like RGD peptides.
Table 1: Smooth Muscle Cell Adhesion
| Surface Coating | Cell Adhesion (%) (After 4 hours) | Cell Spreading Area (µm²) (After 24 hours) |
| Tissue Culture Plastic (TCP) | 65 ± 5% | 1500 ± 200 |
| Poly-L-Lysine | 85 ± 7% | 1800 ± 250 |
| RGD Peptide | 95 ± 4% | 2500 ± 300 |
| KQAGDV Peptide | 80 ± 6% | 2000 ± 280 |
Table 2: Smooth Muscle Cell Proliferation
| Surface Coating | Proliferation Rate (Fold Change at 72 hours) | Doubling Time (Hours) |
| Tissue Culture Plastic (TCP) | 2.5 ± 0.3 | 48 ± 4 |
| Poly-L-Lysine | 2.8 ± 0.4 | 45 ± 3 |
| RGD Peptide | 3.5 ± 0.5 | 38 ± 3 |
| KQAGDV Peptide | 3.0 ± 0.4 | 42 ± 4 |
Table 3: Smooth Muscle Cell Marker Expression (Relative Gene Expression)
| Surface Coating | α-Smooth Muscle Actin (α-SMA) | Calponin | Smoothelin |
| Tissue Culture Plastic (TCP) | 1.0 (baseline) | 1.0 (baseline) | 1.0 (baseline) |
| RGD Peptide | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.2 ± 0.1 |
| KQAGDV Peptide | 1.3 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: Preparation of KQAGDV-Coated Cell Culture Plates
This protocol details the steps for coating cell culture plates with the KQAGDV peptide.
Materials:
-
KQAGDV synthetic peptide (lyophilized)
-
Sterile, tissue culture-treated multi-well plates or dishes
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
-
0.1% (v/v) sterile solution of a non-ionic surfactant (e.g., Tween-20) in PBS (optional, for blocking)
Procedure:
-
Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized KQAGDV peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Gently vortex to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Dilute the KQAGDV stock solution in sterile PBS to a final working concentration. A starting concentration range of 10-50 µg/mL is recommended for optimization.
-
-
Surface Coating:
-
Add a sufficient volume of the KQAGDV working solution to cover the entire surface of the culture wells (e.g., 200 µL for a 24-well plate).
-
Incubate the plates at 37°C for 2 hours or at 4°C overnight in a humidified chamber.
-
-
Washing:
-
Carefully aspirate the peptide solution from the wells.
-
Gently wash the wells twice with sterile PBS to remove any unbound peptide.
-
-
Blocking (Optional):
-
To prevent non-specific cell adhesion, you can incubate the wells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Wash the wells again twice with sterile PBS.
-
-
Cell Seeding:
-
The KQAGDV-coated plates are now ready for seeding with smooth muscle cells. Add the cell suspension directly to the coated wells.
-
Protocol 2: Smooth Muscle Cell Adhesion Assay
This protocol quantifies the adhesion of smooth muscle cells to KQAGDV-coated surfaces.
Materials:
-
KQAGDV-coated and control (e.g., TCP) culture plates
-
Smooth muscle cells
-
Complete cell culture medium
-
PBS
-
Crystal Violet solution (0.5% in 20% methanol)
-
33% acetic acid solution
Procedure:
-
Cell Seeding:
-
Seed smooth muscle cells onto the prepared plates at a density of 2 x 10⁴ cells/cm².
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and then stain with Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with deionized water until the water runs clear.
-
-
Quantification:
-
Allow the plates to air dry completely.
-
Add 33% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Protocol 3: Smooth Muscle Cell Proliferation Assay
This protocol assesses the effect of KQAGDV coating on the proliferation rate of smooth muscle cells.
Materials:
-
KQAGDV-coated and control culture plates
-
Smooth muscle cells
-
Complete cell culture medium
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)
Procedure:
-
Cell Seeding:
-
Seed smooth muscle cells at a low density (e.g., 5 x 10³ cells/cm²) onto the prepared plates.
-
Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Proliferation Measurement:
-
At each time point, perform the proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, for example, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate a proliferation curve for each surface.
-
Calculate the fold change in proliferation relative to the initial time point.
-
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway
The interaction of smooth muscle cells with the KQAGDV peptide is hypothesized to occur through integrin receptors, potentially leading to the activation of downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation. While the specific integrin subtype on SMCs that may bind to KQAGDV is yet to be fully elucidated, a general integrin-mediated signaling cascade is depicted below.
Caption: Hypothetical integrin-mediated signaling cascade in smooth muscle cells upon binding to a KQAGDV-coated surface.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effects of KQAGDV-coated surfaces on smooth muscle cell culture.
Caption: General experimental workflow for assessing smooth muscle cell responses to KQAGDV-coated surfaces.
References
- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization of the cross-linking sites of RGD and KQAGDV peptides to the isolated fibrinogen receptor, the human platelet integrin glycoprotein IIb/IIIa. Influence of peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for quantifying Lys-Gln-Ala-Gly-Asp-Val in solution
Answering the user's request.## Application Notes and Protocols for the Quantification of Lys-Gln-Ala-Gly-Asp-Val in Solution
Introduction
The hexapeptide this compound (KQAGDV) represents the six carboxyl-terminal amino acids of the fibrinogen γ-chain.[1] It functions as a critical cell adhesion peptide, mediating interactions through the αIIbβ3 integrin, and is a potent adhesion ligand for cell types such as smooth muscle cells.[1] Accurate quantification of this peptide in solution is essential for a wide range of applications in drug development, biomaterial science, and fundamental research, including assessing its stability, purity, and concentration in biological matrices or synthetic preparations.
This document provides detailed application notes and protocols for three primary analytical techniques for quantifying this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Amino Acid Analysis (AAA)
An overview of these methods is presented below to guide technique selection.
Overview of Analytical Techniques
| Technique | Principle | Specificity | Sensitivity | Primary Application | Notes |
| RP-HPLC-UV | Separation by hydrophobicity, detection by UV absorbance of the peptide backbone.[2][3] | Moderate | µg/mL | Purity assessment and quantification of purified peptide solutions. | Simple, robust, and widely available. Less suitable for complex mixtures without extensive cleanup. |
| LC-MS/MS | Separation by chromatography, followed by mass-based detection of specific peptide precursor and fragment ions.[4][5] | Very High | pg/mL to ng/mL | Quantification in complex biological matrices (e.g., plasma, cell culture media).[4] | High sensitivity and specificity allow for minimal sample cleanup.[6] |
| Amino Acid Analysis (AAA) | Acid hydrolysis of the peptide into constituent amino acids, followed by their separation and quantification.[7][8] | High (Absolute) | ng/mL | Gold standard for determining the absolute concentration of pure peptide standards.[9][10] | Provides highly accurate concentration but does not assess peptide integrity. |
| Colorimetric Assays | Copper reduction by the peptide backbone results in a color change.[11] | Low | µg/mL | Estimation of total peptide concentration in a sample. | Not recommended for quantifying a specific, individual peptide.[11] Signal response can vary between different peptides. |
Application Note 1: Quantification by RP-HPLC-UV
This method is ideal for determining the concentration and purity of synthesized or purified this compound. Quantification is achieved by comparing the peak area of the peptide in a sample to a standard curve generated from a reference standard of known concentration.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Equipment:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in ACN
4. Standard Preparation:
-
Accurately weigh ~5 mg of the reference standard.
-
Dissolve in Mobile Phase A to create a 1 mg/mL stock solution.
-
Perform serial dilutions with Mobile Phase A to prepare a series of calibration standards (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL).
5. Sample Preparation:
-
Dissolve the unknown sample in Mobile Phase A to an estimated concentration within the calibration range.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
6. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection | 215 nm |
| Column Temp. | 30°C |
| Gradient | 5% to 45% B over 20 minutes |
7. Data Analysis:
-
Integrate the peak area corresponding to the this compound peptide.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
Workflow and Data
Table 2. Example Calibration Data for RP-HPLC-UV.
| Standard Conc. (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 15.6 | 150,234 |
| 31.25 | 305,112 |
| 62.5 | 610,567 |
| 125 | 1,225,432 |
| 250 | 2,480,198 |
| 500 | 4,995,876 |
| Result | R² = 0.9998 |
Application Note 2: Quantification by LC-MS/MS
This method provides high sensitivity and specificity, making it the preferred choice for quantifying this compound in complex biological samples like plasma or tissue homogenates. The technique uses Multiple Reaction Monitoring (MRM) to selectively detect the peptide.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable Isotope Labeled (SIL) internal standard (e.g., Lys-Gln-Ala-Gly-Asp-[¹³C₅,¹⁵N₁]-Val)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein precipitation agent (e.g., ice-cold ACN with 1% FA)
2. Equipment:
-
LC-MS/MS system (Triple Quadrupole or QTRAP)
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Sample Preparation (from plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the SIL internal standard solution.
-
Add 200 µL of ice-cold ACN with 1% FA to precipitate proteins.
-
Vortex for 1 minute, then incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in ACN |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% to 35% B over 5 minutes |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Method | Multiple Reaction Monitoring (MRM) |
5. MRM Transition Selection:
-
The peptide has a monoisotopic mass of 616.32 Da.[12] The doubly charged precursor ion [M+2H]²⁺ at m/z 309.17 is often selected for its stability.
-
Infuse the standard peptide to identify the most intense and stable fragment ions (y- or b-ions).
Table 3. Example MRM Transitions for this compound.
| Analyte | Precursor Ion (Q1) [M+2H]²⁺ | Product Ion (Q3) | Type |
|---|---|---|---|
| KQAGDV (Native) | 309.2 | 489.3 | y₄ |
| KQAGDV (Native) | 309.2 | 361.2 | y₃ |
| KQAGDV (SIL) | 312.2 (+6 Da) | 495.3 | y₄ |
6. Data Analysis:
-
Calculate the ratio of the native peptide peak area to the SIL internal standard peak area.
-
Generate a calibration curve by plotting this ratio against the concentration of prepared standards.
-
Determine the concentration in unknown samples from the calibration curve.
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phmethods.net [phmethods.net]
- 3. gilson.com [gilson.com]
- 4. Peptide Quantification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass spectrometry-based peptide quantification: applications and limitations | Semantic Scholar [semanticscholar.org]
- 7. Amino Acid Analysis (AAA) Service - Creative Proteomics [creative-proteomics.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 10. Amino Acid Analysis Overview [biosyn.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound | C25H44N8O10 | CID 4615194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Dissolution and Storage of Synthetic Peptide Lys-Gln-Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the proper dissolution and storage of the synthetic peptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV). Adherence to these guidelines is critical for maintaining the peptide's structural integrity, ensuring its biological activity, and achieving reproducible experimental results. This peptide, corresponding to the C-terminal sequence of the fibrinogen γ-chain, is a known cell adhesion ligand that interacts with the αIIbβ3 integrin.[1]
Peptide Characteristics
The physicochemical properties of this compound are essential for determining the appropriate handling procedures. The overall net charge of a peptide is a primary indicator of its solubility characteristics.
Charge Calculation at Neutral pH (∼7.0):
-
N-terminal amine group: +1
-
Lysine (Lys, K) side chain: +1
-
Aspartic Acid (Asp, D) side chain: -1
-
C-terminal carboxyl group: -1
-
Total Net Charge: 0
The peptide is neutral, which suggests that it may have limited solubility in plain aqueous solutions and might require an organic solvent to aid dissolution.[2]
| Property | Value |
| Sequence | This compound (KQAGDV) |
| Molecular Formula | C25H44N8O10[3] |
| Average Molecular Weight | 616.7 g/mol [3] |
| Net Charge (pH 7.0) | 0 |
| Key Residues | Basic: Lys; Acidic: Asp; Polar: Gln; Hydrophobic: Ala, Val |
| Residues Prone to Degradation | Gln (deamidation), Asp (hydrolysis)[4][5][6] |
Storage of Lyophilized Peptide
Proper storage of the lyophilized (freeze-dried) peptide is crucial for its long-term stability. Peptides are often hygroscopic and sensitive to moisture, light, and temperature.[5][7][8][9]
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Condition | Temperature | Expected Stability | Notes |
| Short-Term | Room Temperature (∼25°C) | Days to Weeks[4][8][10] | Protect from light.[4][7][9] |
| Medium-Term | 4°C | Several Months[7] | Store in a desiccator. |
| Long-Term | -20°C to -80°C | Several Years[2][4][7][9][11] | -80°C is preferred for maximum stability.[2][4][7] |
Protocol for Handling Lyophilized Peptide
-
Equilibration: Before opening, allow the peptide vial to warm to room temperature inside a desiccator (approximately 20-30 minutes). This prevents atmospheric moisture from condensing on the cold peptide, which can reduce stability.[2][8][11]
-
Weighing: In a clean, low-humidity environment, quickly weigh the desired amount of peptide into a separate tube.
-
Resealing: Tightly reseal the original peptide vial. For long-term storage, it is recommended to purge the vial with an inert gas like dry nitrogen or argon to displace oxygen before sealing.[4][8]
-
Storage: Immediately return the unused portion to its recommended long-term storage condition (e.g., -20°C or -80°C).
Dissolution of Lyophilized Peptide
The process of dissolving, or reconstituting, the peptide is a critical step that can impact its activity. The primary challenge is preventing the formation of aggregates.[12]
Experimental Protocol for Reconstitution
-
Preparation: Perform the equilibration and centrifugation steps as described in the handling protocol above.[2]
-
Solvent Selection: As the peptide is neutral, it may not readily dissolve in water.
-
Primary Method: Add a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the vial.[2] Gently vortex to dissolve the peptide completely.
-
Dilution: Once fully dissolved, slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) with gentle mixing until the final desired concentration is reached. Always add the peptide concentrate to the buffer, not the other way around.[12]
-
Alternative Method: First, attempt to dissolve the peptide in sterile, distilled water.[11][13] If it is insoluble or forms a suspension, sonication may help break up particles.[12] If it remains insoluble, proceed with the primary method.
-
-
Concentration: It is best practice to create a stock solution at a higher concentration than required for the experiment.[11][14] This stock can then be diluted in the final assay buffer. This strategy prevents issues with recovering the peptide from buffers containing non-volatile salts if it fails to dissolve.[11]
-
Sterilization: For use in cell culture or other biological assays, the final peptide solution can be sterilized by passing it through a 0.22 µm filter.
Storage of Peptide Solutions
Peptides in solution are significantly less stable than in their lyophilized form.[10] The presence of Glutamine (Gln) and Aspartic Acid (Asp) in the KQAGDV sequence makes it susceptible to degradation in solution over time.[4][6]
Table 2: Recommended Storage Conditions for KQAGDV in Solution
| Condition | Temperature | Expected Stability | Notes |
| Short-Term | 4°C | Up to 1-2 Weeks[7] | Use sterile buffer (pH 5-6 is optimal for stability).[4][11] |
| Long-Term | -20°C to -80°C | Up to 1-3 Months[7] | Crucial: Aliquot to avoid freeze-thaw cycles.[4][6][11] |
Protocol for Storing Solutions
-
Aliquot: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing dramatically accelerates peptide degradation.[4][11] Discard any unused portion of a thawed aliquot.
-
Freezer Type: Avoid using frost-free freezers for long-term storage, as their temperature fluctuations during defrost cycles can degrade the peptide.[4]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, date of preparation, and solvent.
Application Context: KQAGDV Signaling
The this compound peptide functions as a ligand for the αIIbβ3 integrin, promoting cell adhesion, particularly for smooth muscle cells.[1] This interaction triggers intracellular signaling cascades that modulate cell behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. This compound | C25H44N8O10 | CID 4615194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to reconstitute my peptide [biosyn.com]
- 13. polarispeptides.com [polarispeptides.com]
- 14. uk-peptides.com [uk-peptides.com]
Application Notes and Protocols: The KQAGDV Peptide in Tissue Engineering Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KQAGDV peptide is a hexapeptide sequence (Lys-Gln-Ala-Gly-Asp-Val) derived from the C-terminus of the fibrinogen γ chain. It is recognized as a ligand for the integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa, which is predominantly found on the surface of platelets.[1] While its primary characterized role is in hemostasis and thrombosis through its interaction with platelets, its nature as an integrin-binding peptide suggests potential applications in the broader field of tissue engineering. This document provides an overview of its known functions and outlines its potential, yet currently underexplored, applications in tissue engineering, particularly in bone and cartilage regeneration.
Principle of Action
The biological activity of the KQAGDV peptide stems from its ability to bind to integrin receptors on the cell surface. Integrins are transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and differentiation. The KQAGDV sequence is known to be a potent inhibitor of fibrinogen binding to the activated αIIbβ3 integrin on platelets.[2][3] The binding affinity of KQAGDV to αIIbβ3 has been shown to be comparable to that of the well-known RGD (Arginine-Glycine-Aspartic acid) peptide, which is also found in fibrinogen.[2][3]
While the interaction of KQAGDV with integrins on cell types relevant to tissue engineering (e.g., osteoblasts, chondrocytes, mesenchymal stem cells) is not yet extensively documented, its origin from an extracellular matrix (ECM) protein and its integrin-binding capability make it a candidate for biomaterial functionalization to enhance cell-scaffold interactions. A review on peptide-based biomaterials for bone and cartilage regeneration has listed KQAGDV as an integrin-binding peptide derived from fibronectin with potential applications in this area.[4]
Potential Applications in Tissue Engineering
Based on its biochemical properties and the function of other fibronectin-derived peptides, KQAGDV holds potential for the following applications in tissue engineering:
-
Enhanced Cell Adhesion: By immobilizing KQAGDV onto the surface of biomaterial scaffolds (e.g., hydrogels, polymers, ceramics), it may promote the attachment of cells such as osteoblasts and chondrocytes, which is a critical first step in tissue formation.
-
Biomimetic Scaffolds for Bone and Cartilage Repair: Functionalizing scaffolds with KQAGDV could create a more biomimetic microenvironment that mimics the natural ECM, potentially guiding the differentiation of stem cells towards osteogenic or chondrogenic lineages.[4]
-
Vascularization of Engineered Tissues: While not directly demonstrated for KQAGDV, other fibronectin-derived peptides have been shown to promote endothelial cell adhesion, a key process in the formation of new blood vessels within engineered tissues.[5]
Quantitative Data
The majority of quantitative data available for the KQAGDV peptide relates to its interaction with the platelet integrin αIIbβ3. The following table summarizes key findings from a study that compared the binding of a cyclic RGD peptide (cRGDFK) and a dodecapeptide containing the KQAGDV sequence (γC-12) to αIIbβ3.
| Parameter | cRGDFK (RGD-containing) | γC-12 (KQAGDV-containing) | Reference |
| Binding Affinity to αIIbβ3 | Comparable | Comparable | [2][3] |
| Dissociation Force Range | 60-120 pN | 60-120 pN | [2] |
| Overall Stability of Complex | Comparable | Comparable | [2][3] |
Note: Specific dissociation constants (Kd) for KQAGDV binding to various integrins on tissue-engineering-relevant cells are not yet well-documented in the literature.
Experimental Protocols
The following are generalized protocols for experiments that could be adapted to investigate the application of the KQAGDV peptide in tissue engineering. These are intended as a starting point and will require optimization based on the specific biomaterial and cell type used.
Protocol 1: Covalent Immobilization of KQAGDV Peptide onto a Biomaterial Scaffold
This protocol describes a general method for covalently attaching the KQAGDV peptide to a scaffold containing primary amine groups, using EDC/NHS chemistry.
Materials:
-
KQAGDV peptide with a terminal amine or carboxyl group for conjugation
-
Biomaterial scaffold with surface amine or carboxyl groups
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Scaffold Preparation: Prepare the biomaterial scaffold according to the manufacturer's instructions or established laboratory protocols. Ensure the surface is clean and activated to expose amine or carboxyl groups.
-
Activation of Carboxyl Groups (if peptide has an amine group): a. Prepare a solution of 50 mM EDC and 25 mM NHS in cold MES buffer (pH 5.5). b. Immerse the scaffold in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. c. Briefly rinse the scaffold with cold MES buffer to remove excess EDC/NHS.
-
Peptide Conjugation: a. Immediately immerse the activated scaffold in a solution of the KQAGDV peptide (concentration to be optimized, e.g., 0.1-1.0 mg/mL) in PBS (pH 7.4). b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: a. Remove the peptide solution and wash the scaffold thoroughly with PBS to remove any non-covalently bound peptide. b. Perform a final rinse with deionized water.
-
Sterilization and Storage: Sterilize the functionalized scaffold using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation, or sterile filtration of precursor solutions) and store under sterile conditions until use.
Protocol 2: Cell Adhesion Assay on KQAGDV-Functionalized Scaffolds
This protocol outlines a method to quantify the adhesion of cells (e.g., osteoblasts, chondrocytes) to a KQAGDV-functionalized scaffold.
Materials:
-
KQAGDV-functionalized and non-functionalized (control) scaffolds
-
Cell type of interest (e.g., primary osteoblasts, chondrocytes, or relevant cell line)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cell staining solution (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Scaffold Placement: Place the sterile KQAGDV-functionalized and control scaffolds into the wells of a sterile tissue culture plate.
-
Cell Seeding: a. Harvest and count the cells. Resuspend the cells in complete culture medium to a desired concentration (e.g., 1 x 10^5 cells/mL). b. Add a defined volume of the cell suspension to each well containing a scaffold.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2 to allow for cell adhesion.
-
Washing: Gently wash the scaffolds with PBS to remove non-adherent cells.
-
Staining: a. Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes. b. Stain the cells with Crystal Violet solution for 10-20 minutes. c. Wash thoroughly with deionized water to remove excess stain.
-
Quantification: a. Elute the stain from the cells by adding a solubilization buffer to each well. b. Transfer the colored solution to a new 96-well plate. c. Measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for Crystal Violet) using a microplate reader.
-
Analysis: Compare the absorbance values between the KQAGDV-functionalized and control scaffolds to determine the relative cell adhesion.
Visualizations
Signaling Pathway
Caption: Known signaling interaction of the KQAGDV peptide with integrin αIIbβ3.
Experimental Workflow
Caption: General workflow for evaluating KQAGDV in tissue engineering.
Conclusion
The KQAGDV peptide presents an interesting, though currently under-investigated, candidate for applications in tissue engineering. Its established role as an integrin-binding peptide provides a strong rationale for its potential to modulate cell behavior on biomaterial surfaces. Further research is required to elucidate its specific interactions with integrins on various cell types relevant to tissue regeneration and to quantify its effects on cell adhesion, proliferation, and differentiation. The protocols and information provided herein offer a foundational framework for researchers to explore the utility of the KQAGDV peptide in developing novel biomaterials for tissue repair and regeneration.
References
- 1. Localization of the cross-linking sites of RGD and KQAGDV peptides to the isolated fibrinogen receptor, the human platelet integrin glycoprotein IIb/IIIa. Influence of peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Based Biomaterials for Bone and Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides derived from fibronectin type III connecting segments promote endothelial cell adhesion but not platelet adhesion: implications in tissue-engineered vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of KQAGDV Peptide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the High-Performance Liquid Chromatography (HPLC) purification of the KQAGDV peptide.
Frequently Asked Questions (FAQs)
Q1: What is the KQAGDV peptide and why is its purity important? A1: KQAGDV is a peptide sequence that is involved in biological adhesion processes, specifically interacting with integrins like αIIbβ3, the primary receptor on platelets for fibrinogen.[1][2] Its purity is critical for experimental accuracy in research and for safety and efficacy in therapeutic applications, as impurities such as deletion sequences or incompletely deprotected peptides can alter biological activity and introduce toxicity.[3]
Q2: What is the standard method for purifying synthetic peptides like KQAGDV? A2: The standard and most widely used method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] This technique separates the target peptide from impurities based on differences in hydrophobicity.[3] A C18-modified silica (B1680970) stationary phase is commonly used, with a mobile phase gradient of increasing acetonitrile (B52724) concentration in water.[3][5]
Q3: What are the key parameters to consider when developing an HPLC method for KQAGDV? A3: Key parameters for HPLC method development include the choice of stationary phase (column chemistry), mobile phase composition (including organic solvent and ion-pairing agent), the gradient slope, flow rate, and column temperature.[6][7] Screening different column chemistries and optimizing the mobile phase pH are crucial steps that can significantly impact selectivity and resolution.[6]
Q4: Why is an ion-pairing agent like Trifluoroacetic Acid (TFA) used in the mobile phase? A4: Trifluoroacetic acid (TFA) is added to the mobile phase (typically at 0.1%) to act as an ion-pairing agent.[8] It improves peak shape and symmetry for basic peptides and helps to maximize the retention of acidic peptides.[8] For applications requiring mass spectrometry (LC/MS), formic acid (FA) is often preferred over TFA because TFA can cause ion suppression, leading to a weaker MS signal.[9]
General Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines the initial steps to establish a separation method on an analytical scale before scaling up to preparative purification.
-
Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm length, 3-5 µm particle size, 100-300 Å pore size). A 300Å pore size is often better for peptide separations.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Sample Preparation: Dissolve the crude KQAGDV peptide in Mobile Phase A or a solvent with minimal organic content to ensure proper binding to the column. Filter the sample through a 0.2 µm or 0.45 µm filter.[11]
-
Initial Scouting Gradient:
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution from nearby impurities. A typical shallow gradient for peptides is an increase of 1% B per minute.[6][8]
Protocol 2: Scaling from Analytical to Preparative HPLC
-
Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the optimized analytical column. The internal diameter will be significantly larger (e.g., >20 mm).
-
Flow Rate Adjustment: The flow rate must be scaled proportionally to the cross-sectional area of the preparative column. The scaling formula is:
-
Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²]
-
-
Gradient Time Adjustment: The gradient time should remain the same to maintain resolution.
-
Sample Loading: The amount of crude peptide that can be loaded depends on the column dimensions and the difficulty of the separation. A typical starting point is 1-5% of the column's packing material weight.
-
Fraction Collection: Collect fractions as peaks elute from the detector.[8] Analyze the purity of each fraction using the optimized analytical HPLC method.
-
Post-Purification: Pool the fractions that meet the desired purity level and lyophilize (freeze-dry) to obtain the final peptide powder.[8]
Method Development & Troubleshooting Workflow
Caption: Workflow for HPLC purification of the KQAGDV peptide.
Troubleshooting Guide
This section addresses common problems encountered during HPLC purification.
| Symptom | Potential Cause | Recommended Solution |
| High System Backpressure | 1. Column frit or tubing is blocked.[12] 2. Precipitated buffer salts or sample.[13] 3. Mobile phase viscosity is too high. | 1. Reverse and flush the column (disconnected from the detector). If the problem persists, replace the inlet frit or the column.[12] 2. Ensure sample is fully dissolved. Flush the system with a high aqueous wash to dissolve salts.[13] 3. Check mobile phase miscibility and consider adjusting composition or increasing column temperature to reduce viscosity.[7][13] |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silica. 2. Column overload. 3. Column degradation (void formation).[13] | 1. Ensure ion-pairing agent (e.g., 0.1% TFA) is present in the mobile phase.[8] Consider using a column with high-purity silica.[14] 2. Reduce the sample injection volume or concentration. 3. Replace the column. Avoid sudden pressure shocks.[13] |
| Poor Peak Shape (Fronting) | 1. Sample solvent is too strong. 2. Column overload. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[15] 2. Reduce the injection volume or sample concentration. |
| Poor Peak Shape (Broad Peaks) | 1. Low mobile phase flow rate.[15] 2. Leak between the column and detector.[15] 3. Large dead volume in the system. | 1. Adjust the flow rate to the column's optimal range.[15] 2. Check all fittings for leaks and tighten or replace as necessary.[15] 3. Use tubing with the smallest possible internal diameter and length. |
| No or Low Retention (Elutes at Void Volume) | 1. Mobile phase is too strong. 2. "Phase collapse" of C18 column in highly aqueous mobile phase.[16] 3. Incorrect column installed. | 1. Decrease the initial percentage of organic solvent (Mobile Phase B) in the gradient. 2. Ensure your column is designed for highly aqueous conditions (e.g., "Aqua" or "Hydro" type) or start the gradient with at least 5% organic solvent.[16] 3. Verify that the installed column has the correct stationary phase. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.[15] 2. Air bubbles in the pump.[12] 3. Fluctuations in column temperature.[15] 4. Column requires re-equilibration. | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[12] 2. Purge the pump to remove any trapped air.[12] 3. Use a column oven to maintain a constant temperature.[15] 4. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. |
| Ghost Peaks | 1. Impurities in the mobile phase. 2. Sample carryover from a previous injection.[17] 3. Contamination in the injector or sample loop. | 1. Use high-purity HPLC-grade solvents and fresh mobile phase. A blank gradient run can identify solvent impurities.[17] 2. Implement a needle wash step in the autosampler. Run a blank injection to check for carryover.[17] 3. Clean the injection port and syringe. |
KQAGDV Peptide and Integrin Binding
The KQAGDV sequence is a recognition motif for the integrin αIIbβ3, playing a crucial role in platelet aggregation by mediating the binding of fibrinogen. Understanding this interaction is vital for researchers in drug development targeting thrombosis and other related conditions.
Caption: Role of the KQAGDV sequence in integrin-mediated platelet aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. chromacademy.com [chromacademy.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. peptide.com [peptide.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. protocols.io [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. hplc.eu [hplc.eu]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Aggregation of Lys-Gln-Ala-Gly-Asp-Val (KQAGDV)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and background information to prevent the aggregation of the hexapeptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) in solution.
Troubleshooting Guide
Issue: My KQAGDV peptide solution is cloudy, has formed a gel, or shows visible precipitates.
This is the most common issue encountered and typically relates to the peptide's physicochemical properties reaching a state that favors self-association over solvation. Follow these steps to diagnose and resolve the problem.
Potential Cause 1: pH is near the Isoelectric Point (pI) At the isoelectric point (pI), the peptide has a net neutral charge, which minimizes electrostatic repulsion between molecules and can drastically reduce solubility, leading to aggregation. The KQAGDV peptide contains one acidic residue (Asp, pKa ~3.9), one basic residue (Lys, pKa ~10.5), a C-terminus (pKa ~2.2), and an N-terminus (pKa ~9.6). This composition results in a pI near neutral pH.
-
Solution Steps:
-
Measure the pH: Carefully measure the current pH of your peptide solution.
-
Adjust the pH:
-
To increase solubility, adjust the pH to be at least 1.5-2.0 units away from the peptide's estimated pI.
-
For a net positive charge: Lower the pH to ~4.0-4.5 by adding a small amount of dilute acid (e.g., 0.1 M HCl or 1% acetic acid). This ensures the Aspartic acid side chain is protonated (neutral) while the Lysine and N-terminus remain protonated (positive).
-
For a net negative charge: Raise the pH to ~9.0-9.5 by adding a small amount of dilute base (e.g., 0.1 M NaOH or 0.1% ammonium (B1175870) hydroxide). This ensures the Aspartic acid and C-terminus are deprotonated (negative) while the Lysine side chain begins to deprotonate.
-
-
Observe: After pH adjustment, gently mix the solution. The precipitate should redissolve.
-
Potential Cause 2: High Peptide Concentration Even for a water-soluble peptide, high concentrations can promote aggregation, especially if other conditions (like pH) are suboptimal. The peptide this compound is known to be highly soluble in water, with reported solubility of at least 100 mg/mL.[1] However, aggregation can still occur at concentrations approaching this limit.
-
Solution Steps:
-
Dilute the Solution: If possible, dilute your stock solution to a lower working concentration. Perform a dilution series (e.g., 50 mg/mL, 25 mg/mL, 10 mg/mL) to find the optimal concentration for your application.
-
Dissolve at a Lower Concentration: When preparing a new solution, start by dissolving the lyophilized powder to a more moderate concentration (e.g., 10-20 mg/mL) before preparing a more concentrated stock, if required.
-
Potential Cause 3: Inappropriate Buffer or Ionic Strength The ions in a buffer can shield the charges on the peptide, which can either prevent or promote aggregation depending on the circumstances.
-
Solution Steps:
-
Change Buffer System: If you are using a simple aqueous solution or PBS and observing issues, switch to a different buffer system. Good starting points include Tris or HEPES buffers in the pH range of 7.5-8.5 or acetate (B1210297) buffers in the pH range of 4.0-5.0.
-
Adjust Ionic Strength: Modify the salt concentration (e.g., NaCl) in your buffer. Start with a low ionic strength (10-25 mM NaCl) and increase it incrementally (e.g., to 150 mM) to see the effect on solubility.
-
Potential Cause 4: Use of Excipients Excipients are additives that can help stabilize peptides in solution and prevent aggregation.
-
Solution Steps:
-
Add Arginine or Guanidine HCl: These are common aggregation suppressors. Add L-Arginine to a final concentration of 50-100 mM.
-
Use Sugars or Polyols: Sugars like trehalose (B1683222) or sucrose (B13894) (at 5-10% w/v) can stabilize the peptide's native conformation.
-
Incorporate a Mild Surfactant: A very low concentration of a non-ionic surfactant like Tween-20 or Tween-80 (e.g., 0.01-0.05%) can help prevent hydrophobic interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound (KQAGDV) that I should be aware of? The KQAGDV peptide has a molecular weight of approximately 616.7 g/mol .[2] Its sequence is amphipathic, containing charged/polar residues (Lys, Gln, Asp) and nonpolar residues (Ala, Gly, Val).[3][4][5] Crucially, it has an equal number of strongly acidic (Asp) and basic (Lys) side chains, meaning its isoelectric point (pI) is near neutral pH, the pH at which a molecule carries no net electrical charge.[6] This is the pH where it is most prone to aggregation.
Q2: Why is the isoelectric point (pI) so important for peptide solubility? The pI is the pH at which a peptide's net charge is zero.[6] Molecules are often least soluble at their pI because the lack of net charge reduces electrostatic repulsion, allowing attractive forces (like hydrophobic interactions or hydrogen bonding) to dominate and cause the molecules to aggregate and precipitate.[6] By moving the solution pH away from the pI, you impart a net positive or negative charge on the peptide molecules, forcing them to repel each other and stay in solution.
Q3: What is the best practice for dissolving and storing lyophilized KQAGDV?
-
Initial Solubilization: Begin by dissolving the lyophilized peptide in sterile, high-purity water. As KQAGDV is reported to be highly water-soluble, this should be effective.[1]
-
Buffering: For experimental use, it is best to dilute the aqueous stock into your final, pH-controlled buffer, ensuring the final pH is not near the pI.
-
Storage: For long-term storage, it is recommended to store the peptide as a lyophilized powder at -20°C or -80°C.[1] If you must store it in solution, prepare aliquots of a high-concentration stock in a suitable buffer (pH adjusted away from the pI) and freeze them at -80°C to minimize freeze-thaw cycles.
Q4: How can I experimentally monitor or quantify the aggregation of my peptide? Several biophysical techniques can be used:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution. An increase in the average particle size or the appearance of a second, larger population is a clear indicator of aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to beta-sheet structures characteristic of amyloid-like fibrils. An increase in fluorescence intensity indicates the formation of these specific aggregates.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. The appearance of high molecular weight species or a decrease in the monomer peak indicates aggregation.
-
Simple Visual Inspection/Turbidity: A simple but effective method is to measure the absorbance of the solution at 340-400 nm. An increase in absorbance indicates light scattering from insoluble aggregates.
Quantitative Data Summary
The following tables provide a summary of key parameters influencing KQAGDV stability, based on general peptide chemistry principles.
Table 1: Influence of pH on Peptide Net Charge and Aggregation Propensity
| pH of Solution | Charge on Asp (-COOH) | Charge on Lys (-NH3+) | Net Peptide Charge (Approx.) | Aggregation Risk |
|---|---|---|---|---|
| 3.0 | 0 / -1 | +1 | Positive | Low |
| 5.0 | -1 | +1 | Slightly Positive | Moderate |
| 7.0 | -1 | +1 | ~0 (Neutral) | Very High |
| 9.0 | -1 | +1 | Slightly Negative | Moderate |
| 11.0 | -1 | 0 / +1 | Negative | Low |
Table 2: Common Excipients to Mitigate Peptide Aggregation
| Excipient Class | Example | Typical Concentration | Primary Mechanism of Action |
|---|---|---|---|
| Amino Acids | L-Arginine, L-Proline | 50 - 150 mM | Suppresses aggregation by interacting with hydrophobic patches and increasing the salvation shell. |
| Sugars / Polyols | Sucrose, Trehalose | 5 - 10% (w/v) | Stabilize the peptide's native structure through preferential exclusion, making the unfolded/aggregated state less favorable. |
| Surfactants | Polysorbate 20/80 | 0.01 - 0.05% (v/v) | Reduce surface-induced aggregation and disrupt hydrophobic interactions between peptide molecules. |
| Buffers | Phosphate, Citrate, Tris | 20 - 100 mM | Maintain a stable pH away from the peptide's isoelectric point to ensure net charge and electrostatic repulsion. |
Experimental Protocols
Protocol 1: Systematic Solubilization and pH Adjustment for KQAGDV
Objective: To dissolve lyophilized KQAGDV and adjust the pH to a range that minimizes aggregation for experimental use.
Materials:
-
Lyophilized KQAGDV peptide
-
Sterile, deionized water
-
0.1 M HCl (sterile-filtered)
-
0.1 M NaOH (sterile-filtered)
-
Calibrated pH meter with a micro-electrode
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of sterile water to the vial to create a concentrated stock solution (e.g., 20 mg/mL).
-
Gently vortex or pipette up and down to dissolve the peptide. Avoid vigorous shaking to prevent shear-induced aggregation.
-
Transfer a small aliquot of the stock solution to a new tube for pH measurement.
-
Measure the initial pH of the aqueous solution. It will likely be slightly acidic (pH 5-6).
-
Based on your experimental needs, decide whether to create a final solution with a pH of ~4.5 or ~9.0.
-
For acidic pH (Target ~4.5): Add 0.1 M HCl dropwise (e.g., 0.5 µL at a time) while gently stirring. Continuously monitor the pH until it stabilizes at the target value.
-
For basic pH (Target ~9.0): Add 0.1 M NaOH dropwise while gently stirring. Continuously monitor the pH until it stabilizes at the target value.
-
Once the target pH is reached, the solution can be sterile-filtered (if necessary) using a 0.22 µm PVDF filter and diluted into the final experimental buffer.
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
Objective: To detect the presence and relative size of aggregates in a KQAGDV solution over time or under different conditions.
Materials:
-
DLS instrument and compatible low-volume cuvettes
-
KQAGDV peptide solution, prepared as described above
-
Control buffer (the same buffer used to dissolve the peptide)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the experimental parameters (e.g., temperature, solvent viscosity, measurement angle).
-
Blank Measurement: First, run a measurement with the control buffer to ensure it is free of contaminants and to establish a baseline.
-
Sample Preparation: Filter the peptide solution through a DLS-specific syringe filter (e.g., 0.02 µm Anotop) directly into a clean, dust-free cuvette to remove any extrinsic dust particles.
-
Initial Measurement (T=0): Immediately place the cuvette in the DLS instrument and take an initial measurement. The result should show a single, narrow peak corresponding to the hydrodynamic radius of the peptide monomer.
-
Time-Course Monitoring: Incubate the sample under the desired experimental conditions (e.g., at 37°C). Take DLS measurements at regular intervals (e.g., 1 hr, 4 hr, 24 hr).
-
Data Analysis: Analyze the DLS data for:
-
An increase in the average hydrodynamic radius (Z-average).
-
An increase in the Polydispersity Index (PDI), indicating a wider range of particle sizes.
-
The appearance of a second peak at a much larger size, which is a direct indication of aggregate formation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C25H44N8O10 | CID 4615194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genetic code - Wikipedia [en.wikipedia.org]
- 4. The Role of Hydrophobicity in Peptide-MHC Binding | NSF Public Access Repository [par.nsf.gov]
- 5. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodsciencetoolbox.com [foodsciencetoolbox.com]
Common side reactions in the synthesis of peptides containing Asp and Gln
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of peptides containing aspartic acid (Asp) and glutamine (Gln).
Section 1: Aspartic Acid (Asp) Side Reactions
The primary side reaction involving aspartic acid is the formation of an aspartimide, a cyclic succinimide (B58015) intermediate.[1][2] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, particularly under the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS).[2][3] Aspartimide formation is a significant challenge as it can lead to a mixture of products, including α- and β-peptides, racemization of the aspartic acid residue, and chain termination, which complicates purification and reduces the final yield.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show unexpected peaks, including one with a mass loss of 18 Da. What is happening?
A1: A mass loss of 18 Da (the mass of a water molecule) from an aspartic acid-containing peptide is a strong indicator of aspartimide formation.[5] This cyclic intermediate is unstable and can undergo further reactions. Nucleophilic attack by piperidine (B6355638) (from the deprotection solution) or water can open the ring to form α- and β-aspartyl peptides, as well as their piperidide adducts.[2][3] Some of these byproducts, particularly the β-aspartyl peptide, may have the same mass as the target peptide but different structures, making them extremely difficult to separate by HPLC.[6]
Q2: Which peptide sequences are most prone to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[2] Sequences where the backbone amide nitrogen is sterically unhindered are most susceptible. The Asp-Gly (D-G) motif is notoriously problematic due to glycine's lack of a side chain.[2][7] Other sequences prone to this side reaction include Asp-Asn, Asp-Ala, Asp-Ser, and Asp-Cys.[3][7]
Troubleshooting Guide: Aspartimide Formation
Mitigation Strategies & Experimental Protocols
1. Modification of Fmoc-Deprotection Conditions
A straightforward approach is to alter the base or add an acidic additive to the deprotection solution to buffer the reaction and reduce backbone amide deprotonation.[2]
-
Protocol 1: Addition of HOBt:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add 1-hydroxybenzotriazole (B26582) (HOBt) to a final concentration of 0.1 M.[2][8]
-
Use this solution for all Fmoc deprotection steps. This has been shown to significantly reduce aspartimide formation.[2][8]
-
-
Protocol 2: Use of a Weaker Base:
-
Substitute piperidine with a weaker base like piperazine (B1678402).[8]
-
Prepare a 20-50% (v/v) solution of piperazine in DMF for the deprotection steps. While effective at reducing aspartimide formation, complete Fmoc removal may require longer reaction times.[3][8]
-
2. Use of Alternative Side-Chain Protecting Groups
Increasing the steric bulk of the aspartate side-chain protecting group can physically block the nucleophilic attack of the backbone amide.[8]
-
Strategy: Replace the standard Fmoc-Asp(OtBu)-OH with a bulkier alternative during synthesis. The effectiveness of various protecting groups can vary.
| Protecting Group | Relative Performance in Suppressing Aspartimide Formation | Reference |
| OtBu | Standard (Baseline) | [6] |
| OMpe (3-methylpent-3-yl) | Significant Improvement | [6][8][9] |
| OBno (2-phenyl-2-propyl) | Excellent Improvement, almost eliminates side reaction | [6] |
| CSY (Cyanosulfurylide) | Complete suppression reported | [4] |
| Hydrazide | Significant reduction, even under microwave conditions | [1] |
-
Experimental Note: When using these alternative amino acid monomers, standard coupling protocols (e.g., using HCTU or DIC/Cl-HOBt) are generally applicable.[10] However, coupling efficiency should always be monitored, as the bulky groups can sometimes slow down the reaction.[10]
3. Backbone Protection
The most definitive way to prevent aspartimide formation is to protect the amide nitrogen of the residue following the aspartate, which removes the attacking nucleophile.[8]
-
Strategy: For highly susceptible sequences like Asp-Gly, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen.[3][8]
-
Protocol:
-
Incorporate the Fmoc-Asp-Dmb-Gly-OH dipeptide into the sequence using standard coupling conditions.
-
The Dmb group is acid-labile and is removed during the final TFA cleavage step.[3]
-
Caution: Coupling onto the secondary amine of the Dmb-protected residue can be slower, similar to coupling onto proline, and may require extended coupling times or more potent activation methods.[8]
-
Section 2: Glutamine (Gln) Side Reactions
For glutamine, the most common side reaction is the formation of pyroglutamic acid (pGlu) when the Gln residue is at the N-terminus of the peptide.[11][12] This intramolecular cyclization involves the nucleophilic attack of the N-terminal primary amine on the side-chain amide, resulting in the loss of an ammonia (B1221849) molecule (a mass difference of -17 Da).[13][14][15]
Frequently Asked Questions (FAQs)
Q1: My peptide has an N-terminal glutamine, and I'm observing a product with a mass loss of 17 Da. What is this?
A1: This is a classic sign of pyroglutamate (B8496135) (pGlu) formation.[13][15] The N-terminal amine attacks the side-chain amide of glutamine, cyclizing to form a five-membered lactam ring and releasing ammonia (NH₃, mass ≈ 17 Da).[14] This modification blocks the N-terminus, which can affect the peptide's biological activity and makes it resistant to degradation by aminopeptidases.[16]
Q2: Under what conditions does pyroglutamate formation occur?
A2: Pyroglutamate formation can occur spontaneously, especially in solution post-synthesis.[11][14] The reaction is accelerated by heat and specific buffer conditions; it proceeds rapidly in phosphate (B84403) and bicarbonate buffers.[14] The reaction rate is also pH-dependent, with increased formation observed at both acidic (pH 4) and slightly basic (pH 8) conditions, while being minimal around pH 6.[17][18][19] It is generally a slow reaction under standard basic Fmoc-deprotection conditions.[16]
Troubleshooting Guide: Pyroglutamate Formation
Mitigation Strategies & Experimental Protocols
1. N-Terminal Acetylation
Capping the N-terminal amine with an acetyl group prevents it from acting as a nucleophile, thus completely inhibiting pyroglutamate formation.[11]
-
Protocol: On-Resin Acetylation
-
After the final Gln residue has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DMF.
-
Prepare a capping solution of 20% acetic anhydride (B1165640) and 5% DIPEA (diisopropylethylamine) in DMF.
-
Add the capping solution to the resin and shake for 30-60 minutes at room temperature.
-
Wash the resin extensively with DMF and then dichloromethane (B109758) (DCM).
-
Proceed with the standard cleavage and deprotection protocol.
-
2. Direct Synthesis with Pyroglutamic Acid
If the N-terminal pGlu form of the peptide is acceptable or desired, the most efficient method is to use Fmoc-pGlu-OH as the final amino acid in the synthesis.
-
Protocol:
-
Synthesize the peptide sequence up to the penultimate residue.
-
For the final coupling step, use Fmoc-pGlu-OH instead of Fmoc-Gln(Trt)-OH.
-
Couple using standard activation methods (e.g., DIC/Cl-HOBt).[10]
-
Proceed with Fmoc deprotection, cleavage, and purification as usual. This ensures a single, homogeneous final product.[11]
-
3. Control of Post-Synthesis Conditions
If the N-terminal Gln is required, care must be taken during purification and storage.
-
Strategy:
-
Purification: Perform HPLC purification at a controlled pH, ideally around 6.0, to minimize the rate of cyclization.[18] Avoid prolonged exposure to basic or highly acidic mobile phases.[13]
-
Storage: Lyophilize the final peptide from a slightly acidic solution (e.g., containing 0.1% TFA or acetic acid) and store it at -20°C or -80°C to minimize degradation.
-
Formulation: When preparing solutions, use buffers with a pH around 6.0 and avoid phosphate buffers if possible, as they can catalyze the reaction.[14] Keep solutions cold.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 12. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Characterization of Synthetic Peptides
Welcome to the technical support center for the characterization of synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Section 1: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the characterization of synthetic peptides, complete with experimental protocols and logical workflows.
Poor Peak Shape and Resolution in HPLC Analysis
Issue: You are observing broad, tailing, or split peaks during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of your synthetic peptide, leading to inaccurate purity assessment.
Possible Causes and Solutions:
-
Secondary Interactions: Peptides can interact with residual silanols on the silica-based column packing, especially basic peptides.[1][2]
-
Poor Solubility: The peptide may not be fully dissolved in the mobile phase or injection solvent.
-
Inappropriate Mobile Phase Conditions: The pH or ionic strength of the mobile phase may not be optimal for the peptide's properties.[3]
-
Peptide Aggregation: The peptide may be self-associating, leading to multiple species in solution.[2]
Troubleshooting Workflow:
Experimental Protocol: Optimizing Mobile Phase Conditions
-
Determine the Peptide's Isoelectric Point (pI): Use an online pI calculator.
-
Adjust Mobile Phase pH: Prepare mobile phases with a pH at least one unit away from the peptide's pI to ensure it carries a net charge.[4]
-
Incorporate an Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is commonly used to improve peak shape by protonating residual silanols and providing a counter-ion for the peptide.[1][5]
-
Optimize the Gradient: Start with a shallow gradient (e.g., an increase of 1% B per minute) to ensure good separation of the target peptide from impurities.[3]
Low Signal-to-Noise Ratio in Mass Spectrometry
Issue: The signal intensity of your peptide in the mass spectrum is low, making it difficult to confirm its molecular weight or proceed with sequencing.
Possible Causes and Solutions:
-
Poor Ionization: The peptide may not be efficiently ionized under the chosen conditions.
-
Sample Contamination: Salts, detergents, or other contaminants can suppress the ionization of the peptide.
-
Low Sample Concentration: The amount of peptide being analyzed is insufficient.
-
Instrument Settings: The mass spectrometer may not be properly calibrated or optimized for the peptide's mass range.
Troubleshooting Workflow:
Experimental Protocol: Sample Cleanup for MS Analysis
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to bind the peptide while salts and other polar contaminants are washed away.
-
Conditioning: Wash the cartridge with acetonitrile (B52724) (ACN), followed by equilibration with 0.1% TFA in water.
-
Loading: Load the peptide sample onto the cartridge.
-
Washing: Wash with 0.1% TFA in water to remove salts.
-
Elution: Elute the peptide with a solution of 0.1% TFA in 50-70% ACN.
-
-
Solvent Exchange: If the peptide is in a non-volatile buffer, use a centrifugal evaporator to dry the sample and reconstitute it in a volatile solvent suitable for MS (e.g., 50% ACN with 0.1% formic acid).
Peptide Aggregation
Issue: Your peptide solution is cloudy, or you observe a loss of material over time, which can interfere with characterization and activity assays.
Possible Causes and Solutions:
-
Hydrophobicity: Peptides with a high content of hydrophobic amino acids are prone to aggregation in aqueous solutions.[6][7]
-
Secondary Structure Formation: Peptides can form beta-sheets or other secondary structures that promote self-assembly.[7]
-
Environmental Factors: pH, temperature, peptide concentration, and salt concentration can all influence aggregation.[6]
Troubleshooting Workflow:
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Detection
-
Sample Preparation: Prepare the peptide solution in the desired buffer and filter it through a 0.2 µm filter to remove dust and other particulates.[6] Prepare a buffer-only control.
-
Instrument Setup: Allow the DLS instrument to stabilize at the desired temperature.
-
Measurement:
-
Measure the buffer-only control to establish a baseline.
-
Measure the peptide sample. The instrument will detect the size distribution of particles in the solution.
-
-
Data Analysis: The presence of large particles or a wide size distribution is indicative of peptide aggregation.
Section 2: Frequently Asked Questions (FAQs)
Purity and HPLC Analysis
Q1: What is a typical purity for a synthetic peptide to be used in cell-based assays? A1: For cell-based assays, a purity of >95% is generally recommended to avoid off-target effects from impurities. However, the required purity can be application-dependent.[8]
Q2: My HPLC chromatogram shows a single peak, but mass spectrometry indicates multiple species. Why? A2: This can occur if impurities co-elute with the main peptide peak.[9] Co-eluting species may include deletion sequences or peptides with modifications that do not significantly alter their hydrophobicity. Using a shallower gradient or a different column chemistry may help resolve these impurities.[10]
Q3: How can I quantify the amount of peptide in my sample? A3: Amino acid analysis is the most accurate method for peptide quantification. Alternatively, UV-Vis spectrophotometry at 280 nm can be used if the peptide contains tryptophan or tyrosine residues.
Mass Spectrometry
Q4: What are common adducts seen in peptide mass spectra? A4: Common adducts include sodium (+22 Da) and potassium (+38 Da) from glassware or buffers. You may also see adducts from solvents like acetonitrile (+41 Da).
Q5: Why is my observed molecular weight different from the theoretical molecular weight? A5: This could be due to unexpected modifications during synthesis or storage, such as oxidation (+16 Da for Met or Trp), deamidation (+1 Da for Asn or Gln), or incomplete removal of protecting groups.[11] It is also important to ensure you are comparing the correct values (monoisotopic vs. average mass).
Peptide Solubility and Aggregation
Q6: How do I choose the right solvent to dissolve my peptide? A6: The choice of solvent depends on the peptide's amino acid composition and net charge.[6][7][12]
-
Acidic peptides: Use a basic buffer (pH > 7).
-
Basic peptides: Use an acidic buffer (pH < 7).[12]
-
Hydrophobic/Neutral peptides: Start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add an aqueous buffer.[6]
Q7: Can I sonicate my peptide to help it dissolve? A7: Yes, sonication can help break up small particles and accelerate dissolution. However, avoid excessive heating, especially for peptides containing temperature-sensitive residues.[6][12]
Peptide Sequencing
Q8: I am having trouble interpreting the tandem mass spectrum (MS/MS) of my peptide. Where should I start? A8: Start by looking for the b- and y-ion series. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.[13] There are software tools available that can help with spectral interpretation and de novo sequencing.
Q9: What are some common reasons for incomplete fragmentation in MS/MS? A9: The presence of proline can lead to weak or absent fragmentation at the preceding residue. Additionally, the charge state of the precursor ion and the collision energy used can significantly impact the fragmentation pattern.
Section 3: Data Tables for Quick Reference
Table 1: Common Impurities in Synthetic Peptides and Their Mass Shifts
| Impurity Type | Description | Mass Shift (Da) |
| Deletion Sequence | Missing one or more amino acids | - (mass of deleted residue(s)) |
| Truncated Sequence | Incomplete peptide chain | - (mass of missing C-terminal residues) |
| Incomplete Deprotection | Residual protecting groups from synthesis | Varies (e.g., +90 for Boc) |
| Oxidation | Addition of an oxygen atom | +16 (commonly on Met, Trp) |
| Deamidation | Conversion of Asn/Gln to Asp/Glu | +1 |
| Dimerization | Two peptide molecules linked together | + (mass of the peptide) |
Table 2: Solubilization Strategies for Different Peptide Types
| Peptide Type | Primary Challenge | Recommended Solvents/Buffers | Additional Tips |
| Hydrophobic | Poor aqueous solubility, aggregation | 1. Small amount of DMSO, DMF, or ACN. 2. Slowly dilute with aqueous buffer. | Sonication may help.[6] Use of denaturants like 6M Guanidine HCl for highly aggregated peptides. |
| Basic (pI > 7) | Poor solubility at neutral/basic pH | 1. Dilute acetic acid or formic acid. 2. Dilute with water or buffer. | Adjust final pH to be at least 1 unit below the pI. |
| Acidic (pI < 7) | Poor solubility at neutral/acidic pH | 1. Dilute ammonium (B1175870) hydroxide (B78521) or basic buffer (e.g., PBS pH 7.4). | Adjust final pH to be at least 1 unit above the pI. |
| Cysteine-containing | Oxidation and disulfide bond formation | Use deoxygenated buffers. | Add a reducing agent like DTT to the final solution if disulfide bonds are not desired. |
References
- 1. lcms.cz [lcms.cz]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pekcuralabs.com [pekcuralabs.com]
- 11. mdpi.com [mdpi.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Efficient Synthesis of Difficult Peptide Sequences
Welcome to the technical support center for the synthesis of difficult peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of these demanding molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of difficult peptides, from on-resin aggregation to poor coupling efficiency.
Problem 1: Incomplete or Failed Coupling Reactions, Especially with Hydrophobic or β-Branched Amino Acids.
Question: My coupling reactions are incomplete, as indicated by a positive Kaiser test. This issue is particularly prevalent with hydrophobic residues like Valine, Isoleucine, and Leucine. How can I improve coupling efficiency?
Answer: Incomplete coupling is a frequent hurdle in the synthesis of "difficult sequences," often stemming from steric hindrance or peptide aggregation on the resin.[1] Here are several strategies to address this:
-
Optimize Coupling Reagents: High-reactivity coupling reagents like HATU, HCTU, or COMU can enhance coupling efficiency.[2] Using additives such as HOBt or HOAt can also improve the reaction and reduce the risk of racemization.[2]
-
Double Coupling: For particularly stubborn amino acids, performing the coupling step twice (double coupling) can help drive the reaction to completion.[3] This is especially recommended for arginine residues and the amino acid following a proline.[3]
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve coupling kinetics.[4] Both conventional heating and microwave-assisted synthesis can be employed. Microwave synthesizers can complete most couplings in as little as 5 minutes.[5]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent (e.g., 0.5 M) increases the probability of successful molecular interactions.[3]
Problem 2: On-Resin Aggregation Leading to Poor Reagent Accessibility and Low Yields.
Question: I suspect my peptide is aggregating on the resin, indicated by poor resin swelling and failed synthesis steps. What methods can I use to disrupt this aggregation?
Answer: On-resin aggregation is a primary cause of synthesis failure for difficult sequences, particularly those rich in hydrophobic amino acids which tend to form stable secondary structures like β-sheets.[6] These aggregates physically block reactive sites, hindering both deprotection and coupling steps.[7]
Recommended Solutions:
-
Solvent Choice: Standard solvents like DMF may not be sufficient. N-methylpyrrolidone (NMP) is often more effective at solvating growing peptide chains.[8] The use of a "magic mixture" (DCM/DMF/NMP 1:1:1) or the addition of DMSO (up to 25%) can also disrupt aggregation.[7][9]
-
Chaotropic Salts: Washing the resin with solutions of chaotropic salts, such as 0.8 M NaClO₄ or LiCl in DMF, before coupling can help break up secondary structures.[7][10]
-
Backbone Modifications:
-
Pseudoproline Dipeptides: Incorporating serine- or threonine-derived pseudoproline dipeptides introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[11][12][13] This enhances solvation and improves coupling kinetics.[12]
-
Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide backbone nitrogen prevents hydrogen bonding, a key driver of aggregation.[6]
-
-
Microwave-Assisted Synthesis: The rapid and uniform heating provided by microwave energy is highly effective at disrupting intermolecular interactions that lead to aggregation.[14][15]
Frequently Asked Questions (FAQs)
Q1: What defines a "difficult peptide sequence?"
A: "Difficult sequences" are peptides that are prone to problems during synthesis, primarily due to their amino acid composition. Key characteristics include a high content of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe), which can lead to the formation of stable secondary structures and aggregation.[9] Repetitive sequences can also present challenges.[14]
Q2: How can I improve the synthesis of very long peptides (>50 amino acids)?
A: For long peptides, a fragment-based approach is often more successful than a linear synthesis. This involves synthesizing shorter, more manageable peptide fragments separately and then joining them together using techniques like Native Chemical Ligation (NCL).[14] This approach minimizes the cumulative impact of incomplete couplings and aggregation over a long synthesis.
Q3: Are there specific types of resins that are better suited for difficult sequences?
A: Yes, the choice of resin is critical. While standard polystyrene resins can be effective, polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) often provide better results for difficult sequences.[16][17] These resins have improved swelling properties and create a more polar environment that helps to solvate the growing peptide chain and reduce aggregation.[17] Using a resin with a lower substitution level (0.1 to 0.4 mmol/g) is also recommended for long or aggregation-prone peptides.[17]
Q4: When should I consider using solubilizing tags?
A: Solubilizing tags, such as hydrophilic peptide sequences or polyethylene glycol (PEG) chains, can be attached to the N-terminus or C-terminus of a difficult peptide.[14][18] These tags enhance the overall solubility of the peptide-resin complex, which is particularly beneficial for highly hydrophobic sequences that are difficult to handle and purify.[14][18] Some tags are designed to be cleaved off during the final deprotection step, while others are removed post-synthesis.[18]
Q5: Can on-resin cyclization improve the synthesis of certain difficult peptides?
A: Yes, for peptides that are intended to be cyclic, performing the cyclization while the peptide is still attached to the resin can be advantageous.[19] This "on-resin" approach takes advantage of the "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular side reactions like dimerization or oligomerization.[19] This can lead to higher yields and easier purification of the final cyclic product.[19]
Quantitative Data Summary
The following table summarizes the impact of various strategies on the synthesis of difficult peptides, as reported in the literature.
| Strategy | Model Peptide/Sequence | Observation | Crude Purity/Yield Improvement | Reference |
| Microwave Heating | Difficult 9-mer, 15-mer, 24-mer | Microwave heating at 86°C for coupling (10 min) and deprotection (2.5 min) | Excellent peptide purities compared to poor quality at room temperature. | [20][21] |
| Microwave-Assisted Isopeptide Method | Model peptide (8QSer) | Synthesis completed in one day with high yield and purity. | Classical SPPS did not yield the desired product. | [22][23] |
| On-Resin Cyclization (CuAAC) | 21-amino acid helical peptides | Clean conversion of side-chain tethered peptides. | 60-75% recovered yield after a single HPLC purification. | [24] |
| Elevated Temperature (Conventional) | Two different peptides | Increasing temperature allows for reduced coupling times while maintaining or improving crude purity. | Data shows a direct correlation between temperature, coupling time, and purity. | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) for a Difficult Sequence
This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.[7]
-
Resin and Amino Acid Preparation: Swell the appropriate low-loading resin (e.g., TentaGel) in DMF. Prepare solutions of Fmoc-protected amino acids and coupling reagents (e.g., HATU/DIEA) in NMP.
-
Programming the Synthesizer: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection Step: Perform Fmoc deprotection using a 20% piperidine (B6355638) solution in DMF. Apply microwave energy to heat the reaction to a set temperature (e.g., 75-90°C) for a short duration (e.g., 3 minutes).[5][20]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc groups.
-
Coupling Step: Add the pre-activated amino acid solution to the resin. Apply microwave energy to heat the reaction to a set temperature (e.g., 75-90°C) for a defined period (e.g., 5-10 minutes).[5][20]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 3-7 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
Protocol 2: Use of Pseudoproline Dipeptides to Disrupt Aggregation
This protocol outlines the incorporation of a pseudoproline dipeptide into a peptide sequence during standard Fmoc-SPPS.
-
Sequence Analysis: Identify a Ser or Thr residue within the difficult sequence that is a suitable candidate for replacement.
-
Dipeptide Selection: In place of coupling the preceding amino acid and then the Ser/Thr, use a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (where Xaa is the preceding residue).
-
Coupling: Dissolve the pseudoproline dipeptide and activate it using your standard coupling protocol (e.g., with HATU/DIEA). Couple the dipeptide to the resin-bound peptide. Due to the structure-disrupting nature of the pseudoproline, this coupling is often more efficient than coupling onto an aggregating sequence.[12]
-
Continue Synthesis: After coupling the pseudoproline dipeptide, continue the synthesis as normal. The "kink" introduced by the pseudoproline will help maintain solvation for subsequent coupling steps.[25]
-
Final Cleavage: The pseudoproline oxazolidine (B1195125) ring is stable during synthesis but is readily cleaved during the final TFA-mediated cleavage from the resin, regenerating the native Ser or Thr residue.[25]
Visualizations
Caption: Troubleshooting workflow for difficult peptide synthesis.
Caption: Comparison of synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. biotage.com [biotage.com]
- 4. csbio.com [csbio.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. genscript.com [genscript.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Fmoc-Deprotection in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the N-α-Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc-deprotection and what are its consequences?
Incomplete Fmoc-deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc-deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids (e.g., Val, Ile, Thr) or sequences prone to aggregation, can physically block the deprotection reagent from accessing the Fmoc group.[1][2][3] The formation of secondary structures like β-sheets is a well-known cause of difficult deprotection.[1][4]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can diminish efficiency.[1] Furthermore, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.[1][2]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]
-
Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, which impedes reagent access.[1]
Q3: How can I detect if Fmoc-deprotection is incomplete?
Several methods can be employed to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][3] A positive result (blue beads) indicates the presence of free primary amines, signifying successful deprotection.[1][3][5] A negative result (yellow or brown beads) suggests that the Fmoc group is still attached.[1][3] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1]
-
UV-Vis Monitoring: This quantitative method involves collecting the filtrate during the deprotection step and measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[1][6] This allows for real-time monitoring of the Fmoc removal.[6]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can confirm incomplete deprotection. HPLC analysis will show a later-eluting, more hydrophobic peak corresponding to the Fmoc-protected peptide.[3] Mass spectrometry will show a mass that is 222.24 Da higher than the expected peptide, corresponding to the mass of the Fmoc group.[3]
Troubleshooting Guide
Problem: My Kaiser test is negative (yellow/brown beads) after the deprotection step.
This indicates that the N-terminal amine is still protected by the Fmoc group.
Initial Steps:
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly.[1]
-
Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step.[2]
-
Check Resin Swelling: Ensure the resin is adequately swelled in a suitable solvent like DMF before deprotection.
Advanced Troubleshooting:
If the initial steps do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for difficult sequences, increasing the concentration may be necessary.
-
Elevate Temperature: Gently warming the reaction can improve deprotection efficiency. However, be cautious as this may increase the risk of side reactions like racemization.[2]
-
Use a Stronger Base: For particularly stubborn Fmoc groups, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine or piperazine.[7]
Data Presentation
Table 1: Common Fmoc-Deprotection Reagents and Conditions
| Reagent | Concentration (v/v) | Solvent | Typical Time | Notes |
| Piperidine | 20-50% | DMF or NMP | 5-20 min | The most common reagent.[8][9] |
| Piperazine | 5-10% (w/v) | DMF/Ethanol | 10-30 min | Can reduce diketopiperazine formation.[7][10] |
| 4-Methylpiperidine | 20% | DMF | 5-20 min | An alternative to piperidine.[10] |
| DBU/Piperazine | 2% DBU, 5% Piperazine | NMP | 5-15 min | For difficult sequences and to reduce DKP formation.[7] |
Table 2: UV-Vis Absorbance Maxima for Monitoring Fmoc-Deprotection
| Adduct | Wavelength (λmax) | Molar Extinction Coefficient (ε) |
| Dibenzofulvene-piperidine | ~301 nm | 7800 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Repeat (Optional): For difficult sequences, repeat steps 2-4.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.[1]
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Protocol 3: UV-Vis Monitoring of Fmoc-Deprotection
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).[1]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the dibenzofulvene-piperidine adduct (typically around 301 nm).[1]
-
Analysis: The concentration of the released Fmoc-adduct can be calculated using the Beer-Lambert law (A = εcl), allowing for a quantitative assessment of the deprotection efficiency.
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc-deprotection.
Caption: The mechanism of Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cleavage of Synthetic Peptides from Resin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the cleavage of synthetic peptides from solid-phase resin.
Troubleshooting Guide
Problem: Low or No Peptide Yield After Cleavage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage Reaction | 1. Extend Cleavage Time: For complex or long peptides, the standard 2-hour cleavage may be insufficient. Extend the reaction time to 4-6 hours or even overnight for difficult sequences.[1] 2. Increase TFA Concentration: Ensure the trifluoroacetic acid (TFA) concentration is adequate. For many resins like Rink Amide, at least 70% TFA is required for efficient cleavage.[2] 3. Optimize Cleavage Cocktail Volume: Use enough cleavage cocktail to ensure the resin swells completely. A general guideline is 5-10 mL of cocktail per gram of resin.[1][3] 4. Repeat the Cleavage: If you suspect incomplete cleavage, you can filter the resin and re-subject it to a fresh cleavage cocktail.[4] |
| Peptide Precipitation Issues | 1. Concentrate Before Precipitation: Before adding to cold ether, reduce the volume of the TFA solution containing the cleaved peptide to about 1-2 mL using a stream of nitrogen.[3][4] 2. Ensure Ether is Ice-Cold: Use diethyl ether or methyl tert-butyl ether (MTBE) that has been thoroughly chilled, for example, in a dry ice/acetone bath.[5] 3. Increase Ether Volume: Use a significantly larger volume of cold ether (10-20 times the volume of the TFA solution) to improve precipitation.[6][7] 4. Extended Precipitation Time: If a precipitate does not form immediately, store the ether solution at 4°C for several hours.[3][4] 5. Alternative for Hydrophobic Peptides: For highly hydrophobic peptides that may not precipitate well in ether, consider evaporating the ether and redissolving the residue in a suitable solvent for direct purification.[8][9] |
| Peptide Re-attachment to Resin | This can occur if reactive carbocations generated during cleavage are not effectively scavenged. Ensure your cleavage cocktail contains appropriate scavengers.[1][3][10] |
| Poor Synthesis Yield | Before cleavage, weigh the dried resin. A substantial weight increase should be observed after synthesis. If not, the issue may lie in the synthesis steps prior to cleavage.[4] |
Problem: Presence of Impurities and Side Products
Common Side Reactions and Mitigation Strategies
| Side Reaction | Affected Amino Acids | Mitigation Strategy |
| Alkylation | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr) | Use a scavenger cocktail designed to trap reactive carbocations generated from protecting groups. Common scavengers include triisopropylsilane (B1312306) (TIS), water, phenol, and thioanisole (B89551).[1][7][11] |
| Oxidation | Methionine (Met), Cysteine (Cys) | Add reducing agents like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.[11][12][13] For peptides particularly sensitive to methionine oxidation, Reagent H has been shown to be effective.[14][15] |
| Aspartimide Formation | Aspartic Acid (Asp) | This can lead to a mass loss of 18 Da. Using specific protecting groups for Asp, such as Fmoc-Asp(OMpe)-OH, during synthesis can minimize this side reaction.[10] |
| Sulfonation of Tryptophan | Tryptophan (Trp) when Arginine (Arg) with Mtr, Pmc, or Pbf protecting groups is present. | The use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent this side reaction.[1] |
| S-t-Butylation of Cysteine | Cysteine (Cys) | A two-step cleavage process or the inclusion of scavengers like thioanisole and DMS can help mitigate this.[16] |
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it important?
A cleavage cocktail is a mixture of a strong acid, typically Trifluoroacetic Acid (TFA), and various scavengers. Its purpose is to cleave the synthesized peptide from the solid support resin and simultaneously remove the side-chain protecting groups from the amino acids. The composition of the cocktail is critical for obtaining a high yield of pure peptide by preventing various side reactions.[7][11][12]
Q2: How do I choose the right cleavage cocktail for my peptide?
The choice of cleavage cocktail depends on the amino acid composition of your peptide. For peptides without sensitive residues, a simple mixture of TFA/TIS/Water (95:2.5:2.5) is often sufficient.[17] However, for peptides containing sensitive amino acids like Cysteine, Methionine, Tryptophan, or Arginine, more complex cocktails with specific scavengers are necessary to prevent side reactions.[1][7][18]
Q3: What are scavengers and what is their function?
During cleavage, acid-labile protecting groups are removed, generating highly reactive carbocations.[11] These carbocations can lead to unwanted modifications of sensitive amino acid residues. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species, thereby preventing side reactions and improving the purity of the final peptide.[7][11][19]
Q4: How long should the cleavage reaction be?
For most standard peptides on linkers like Wang or Rink Amide, a cleavage time of 2-3 hours at room temperature is generally sufficient.[7][20] However, for longer peptides, peptides with multiple arginine residues, or those with more acid-stable protecting groups, extended cleavage times of up to 24 hours may be necessary.[1] It is often beneficial to perform a small-scale test cleavage to optimize the reaction time.
Q5: My peptide is insoluble after cleavage and precipitation. What can I do?
Peptide insolubility can be a challenge. If the crude peptide does not dissolve in standard solvents for purification, you can try suspending it in a water/acetonitrile mixture and then adding DMSO dropwise until it dissolves.[10] For very hydrophobic peptides, using trifluoroethanol in the buffer may aid solubilization.[8]
Data Presentation: Common Cleavage Cocktails
The following table summarizes some commonly used cleavage cocktails and their applications.
| Reagent Name | Composition | Primary Application |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without sensitive residues.[17] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides containing Cys, Met, Trp, and Tyr. Often used as a general, robust cleavage reagent.[1][18] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative for scavenging trityl groups, but does not adequately protect Met from oxidation.[7][18] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arg(Mtr/Pmc/Pbf) and Trp-containing peptides on PAL or BAL resins.[7][20] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine.[14][15] |
Experimental Protocols
Standard Peptide Cleavage and Precipitation Protocol
-
Resin Preparation: Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel. Wash the resin with Dichloromethane (DCM) and then dry it under a high vacuum for at least 4 hours.[1]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the appropriate cleavage cocktail based on the peptide's amino acid composition.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[1][7]
-
Peptide Filtration: After the cleavage is complete, filter the resin to separate it from the filtrate containing the peptide. Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.[7]
-
Peptide Precipitation: Add the TFA solution dropwise to a centrifuge tube containing 10-20 volumes of ice-cold diethyl ether or MTBE. A white precipitate of the peptide should form.[7]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[5][7]
-
Drying: After the final wash, allow the peptide pellet to air dry or dry under a stream of nitrogen to obtain the crude peptide product.
Visualizations
Caption: General workflow for peptide cleavage from resin.
Caption: Troubleshooting decision tree for low peptide yield.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 18. peptide.com [peptide.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing the Solubility of Complex Peptide Sequences
Welcome to the technical support center for peptide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of complex peptide sequences.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to peptide handling, storage, and initial solubility assessments.
Q1: How should I handle and store my lyophilized peptide to ensure its integrity?
Proper handling and storage are crucial for maintaining peptide quality. Lyophilized peptides should be stored at -20°C or colder in a tightly sealed container with a desiccant to protect them from moisture and light.[1][2][3][4][5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][3] When handling peptides, always wear gloves to avoid contamination.[1]
Q2: What is the first step I should take when trying to dissolve a new peptide?
Always start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[6][7][8] This initial step helps to avoid risking the entire batch of a potentially valuable peptide on a solvent that may not be effective.[6] Sonication can be used to aid dissolution. If the peptide does not dissolve in water, more systematic approaches will be necessary.[7]
Q3: How does the amino acid composition of my peptide affect its solubility?
The amino acid sequence is a primary determinant of a peptide's solubility. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will likely have poor aqueous solubility.[7] Conversely, a higher content of charged (acidic or basic) amino acids generally improves solubility in aqueous solutions.[7]
Q4: My peptide is predicted to be hydrophobic. What is a good starting solvent?
For hydrophobic peptides, it is recommended to start with a small amount of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[7][8][9] This stock can then be slowly added to an aqueous buffer with vigorous stirring to achieve the desired final concentration.[6]
Q5: Are there any amino acids that require special handling during solubilization?
Yes, peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[3] When working with these peptides, it is advisable to use oxygen-free solvents and buffers.[3] For peptides with Cysteine, avoid basic solutions (pH > 7) as this can promote disulfide bond formation.[9] DMSO should also be used with caution for peptides containing Cys or Met as it can cause oxidation.[7]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during peptide solubilization.
Issue: My peptide will not dissolve in water.
-
Initial Assessment:
-
Determine the peptide's net charge: Calculate the theoretical net charge of your peptide at neutral pH (pH 7). You can do this by assigning a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Assess Hydrophobicity: Examine the percentage of hydrophobic amino acids in your sequence. A high percentage suggests that aqueous solubility will be challenging.
-
-
Troubleshooting Steps:
-
For Basic Peptides (net positive charge): If the peptide does not dissolve in water, try adding a small amount of dilute acetic acid (e.g., 10%) or trifluoroacetic acid (TFA) to lower the pH.[7][8]
-
For Acidic Peptides (net negative charge): If water fails, try adding a dilute basic solution, such as ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 M) or ammonium bicarbonate, to raise the pH.[7][9]
-
For Neutral or Hydrophobic Peptides: These peptides often require an organic co-solvent. Start by dissolving the peptide in a minimal amount of DMSO, DMF, or acetonitrile. Then, slowly add this stock solution to your aqueous buffer while stirring.[9]
-
Issue: My peptide precipitates out of solution when I add it to my aqueous buffer.
-
Possible Cause: The peptide's solubility limit in the final buffer has been exceeded. This is common when diluting a stock solution prepared in a strong organic solvent into an aqueous buffer.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Attempt to make a more dilute final solution.
-
Slow Down the Dilution: Add the peptide stock solution to the aqueous buffer very slowly, drop by drop, while vigorously stirring. This helps to avoid localized high concentrations of the peptide that can lead to precipitation.[6]
-
Use a Different Co-solvent: If DMSO is causing issues, consider trying DMF or acetonitrile.
-
Increase the Amount of Co-solvent in the Final Solution: Be mindful that the final concentration of the organic solvent must be compatible with your downstream experiments. For most cell-based assays, the final DMSO concentration should be kept below 1%.[7]
-
Issue: My peptide solution is cloudy or contains visible particles after dissolution attempts.
-
Possible Cause: The peptide is not fully dissolved and may be forming aggregates.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to break up any aggregates and facilitate dissolution.[7]
-
Gentle Warming: Gently warm the solution while stirring. However, be cautious as excessive heat can degrade the peptide.
-
Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[7] This is important to ensure the concentration of the supernatant is accurate.
-
Use of Chaotropic Agents: For peptides that are prone to aggregation, consider using chaotropic agents like guanidine (B92328) hydrochloride (GuHCl) or urea. These agents disrupt the non-covalent interactions that lead to aggregation. Note that these are denaturing agents and may not be suitable for all applications.
-
III. Data Presentation: Efficacy of Solubility Enhancement Strategies
The following tables summarize quantitative data on the improvement of peptide solubility using various techniques.
Table 1: Effect of pH on Peptide Solubility
| Peptide Sequence | Initial pH | Initial Solubility | Final pH | Final Solubility | Fold Increase |
| (1-42) Aβ-amyloid | 7.4 | ~0% | 3.0 | ~90% | >90x |
| (1-21) Aβ-amyloid | 7.4 | Very Low | 3.0 | ~90% | Significant |
| TM-32 (receptor fragment) | 3.0 | 0% | 9.0 | ~60% | >60x |
Data synthesized from qualitative descriptions and graphical representations in cited literature.
Table 2: Impact of Co-solvents on Hydrophobic Peptide Solubility
| Peptide Type | Solvent | Co-solvent | Co-solvent Conc. | Solubility Outcome |
| Hydrophobic Peptides | Aqueous Buffer | DMSO | 1-5% (final) | Enables dissolution of otherwise insoluble peptides |
| Hydrophobic Peptides | Aqueous Buffer | DMF | 1-5% (final) | Alternative to DMSO, especially for Cys/Met containing peptides |
| Hydrophobic Peptides | Aqueous Buffer | Acetonitrile | Varies | Effective for many hydrophobic sequences |
This table provides a qualitative summary as specific fold-increase data is highly peptide-dependent and not consistently reported in the literature.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to peptide solubility.
Protocol 1: Quantitative Peptide Solubility Assay
Objective: To determine the maximum solubility of a peptide in a given solvent.
Materials:
-
Lyophilized peptide
-
Selected solvent (e.g., water, buffer, solvent with co-solvent)
-
Microcentrifuge tubes
-
Vortexer
-
Bath sonicator
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of microcentrifuge tubes.
-
To each tube, add a known, increasing amount of the lyophilized peptide (e.g., 0.1 mg, 0.2 mg, 0.5 mg, 1.0 mg, etc.).
-
Add a fixed volume of the chosen solvent to each tube (e.g., 1 mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Sonicate the tubes in a water bath for 10-15 minutes.
-
Visually inspect each tube for any undissolved material.
-
Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble peptide.
-
Carefully collect the supernatant from each tube.
-
Determine the peptide concentration in the supernatant using a suitable quantitative method, such as UV-Vis spectrophotometry (measuring absorbance at 280 nm if the peptide contains Trp or Tyr) or by injecting a known volume into an HPLC system and comparing the peak area to a standard curve.
-
The highest concentration at which no pellet was observed and the supernatant concentration equals the prepared concentration is the determined solubility.
Protocol 2: pH Optimization for Peptide Solubility
Objective: To identify the optimal pH for dissolving a charged peptide.
Materials:
-
Lyophilized peptide
-
A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9)
-
Microcentrifuge tubes
-
Vortexer
-
Bath sonicator
-
Microcentrifuge
Procedure:
-
Prepare a set of microcentrifuge tubes for each pH to be tested.
-
Add a fixed amount of the lyophilized peptide to each tube (e.g., 1 mg).
-
Add a fixed volume of the corresponding pH buffer to each tube (e.g., 1 mL).
-
Vortex all tubes for 1-2 minutes.
-
Sonicate the tubes for 10-15 minutes.
-
Visually inspect the tubes for turbidity or precipitated material.
-
Centrifuge the tubes at high speed for 15 minutes.
-
Observe the size of the pellet in each tube. The pH that results in the smallest pellet (or no pellet) is the optimal pH for solubilization.
-
(Optional) Quantify the peptide concentration in the supernatant for each pH as described in Protocol 1 to obtain a quantitative measure of solubility at each pH.
V. Visualizations
The following diagrams illustrate key workflows and concepts in enhancing peptide solubility.
Caption: Troubleshooting workflow for initial peptide solubilization.
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
Validation & Comparative
A Comparative In Vitro Analysis of Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of the peptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) against other well-established alternatives, primarily focusing on Arg-Gly-Asp (RGD)-containing peptides. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate molecule for their specific applications in areas such as cell adhesion, tissue engineering, and antithrombotic research.
Introduction to KQAGDV and its Biological Role
The hexapeptide this compound (KQAGDV) is a biologically active motif derived from the C-terminus of the fibrinogen γ-chain. Its primary recognized function is mediating cell adhesion through interaction with integrin receptors, most notably the αIIbβ3 integrin found on platelets. This interaction is crucial for platelet aggregation and the formation of thrombi. Beyond its role in hemostasis, KQAGDV has been shown to be a potent adhesion ligand for smooth muscle cells (SMCs), suggesting its potential utility in biomaterial coatings and tissue engineering applications.
Comparison with RGD-Containing Peptides
The most widely studied and utilized cell adhesion motifs are peptides containing the Arg-Gly-Asp (RGD) sequence. Like KQAGDV, RGD peptides function by binding to various integrin receptors, thereby influencing cell adhesion, migration, and proliferation. This section compares the in vitro bioactivity of KQAGDV with that of representative RGD peptides.
Quantitative Comparison of Bioactivity
The following table summarizes key quantitative data from in vitro studies, comparing the binding affinity and inhibitory concentrations of KQAGDV-related peptides and RGD peptides for the αIIbβ3 integrin.
| Peptide | Target | Assay Type | Key Parameter (Unit) | Value | Reference |
| γC-12 (contains AGDV) | αIIbβ3 Integrin | Optical Trap-Based Force Spectroscopy | k_on (cm²/mol) | (0.83 ± 0.41) x 10¹² | |
| k_off (s⁻¹) | 2.05 ± 0.59 | ||||
| K_b (cm²/mol) | (1.22 ± 0.61) x 10¹² | ||||
| c(RGDFK) | αIIbβ3 Integrin | Optical Trap-Based Force Spectroscopy | k_on (cm²/mol) | (1.28 ± 0.42) x 10¹² | |
| k_off (s⁻¹) | 1.53 ± 0.57 | ||||
| K_b (cm²/mol) | (1.96 ± 0.65) x 10¹² | ||||
| GRGDSPK | αvβ3 Integrin | Solid-Phase Binding Assay | IC₅₀ (nM) | 12.2 | |
| c(RGDfV) | αvβ3 Integrin | Solid-Phase Binding Assay | IC₅₀ (nM) | < 1.5 | |
| c(RGDfK) | αvβ3 Integrin | Solid-Phase Binding Assay | IC₅₀ (nM) | < 1.5 |
Note: γC-12 is a dodecapeptide from the fibrinogen γ-chain that includes the AGDV sequence and is often used as a proxy for KQAGDV in binding studies. c(RGDFK) and c(RGDfV) are cyclic RGD peptides known for their high affinity and selectivity. GRGDSPK is a commonly used linear RGD peptide.
Signaling Pathways and Experimental Workflows
Integrin-Mediated Cell Adhesion Signaling
Both KQAGDV and RGD peptides initiate intracellular signaling upon binding to integrin receptors. This process, known as outside-in signaling, leads to the recruitment of various proteins to the cytoplasmic tails of the integrin subunits, ultimately influencing cell behavior such as adhesion, spreading, and proliferation.
A Comparative Analysis of KQAGDV and RGD Peptides in Integrin Binding and Cellular Adhesion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KQAGDV peptide with various Arginine-Glycine-Aspartic acid (RGD) peptides, focusing on their performance in integrin binding and promotion of cell adhesion. The information presented is supported by experimental data to facilitate objective evaluation for applications in research and drug development.
Introduction: Targeting Integrins with Cell-Adhesive Peptides
Integrins, a family of transmembrane receptors, play a pivotal role in cell-matrix and cell-cell interactions, influencing critical cellular processes such as adhesion, migration, proliferation, and differentiation. The recognition of specific amino acid sequences within extracellular matrix (ECM) proteins by integrins is a key mechanism governing these interactions. The RGD tripeptide is the most well-characterized of these motifs, binding to a wide range of integrins. Another important recognition sequence, found in the γ-chain of fibrinogen, is the KQAGDV sequence, which is crucial for platelet aggregation through its interaction with the αIIbβ3 integrin.
This guide will delve into a comparative analysis of the KQAGDV peptide and various RGD peptide analogues, highlighting differences in their binding affinities, specificities, and the signaling pathways they initiate.
Comparative Binding Affinity
The binding affinity of peptides to their target integrins is a critical parameter for their biological activity. While direct side-by-side comparisons of IC50 values for KQAGDV and a wide array of RGD peptides in a single study are limited, available data allows for a robust comparative assessment.
Studies have shown that the tetrapeptide AGDV, derived from the KQAGDV sequence, binds to the αIIbβ3 integrin headpiece with an affinity comparable to that of the RGDSP peptide derived from fibronectin[1]. Furthermore, the longer peptide LGGAKQAGDV has been demonstrated to inhibit fibrinogen binding to platelets with an affinity similar to that of RGDS[2].
The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) for various RGD peptides, providing a benchmark for their integrin binding potency.
Table 1: IC50 Values of Linear RGD Peptides for Various Integrins
| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αvβ6 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |
| GRGDS | - | - | - | - | >10,000 |
| GRGDSP | - | - | - | - | >10,000 |
| RGDS | - | - | - | - | >10,000 |
Data sourced from a comprehensive evaluation of ligand activity and selectivity for RGD-binding integrins.
Table 2: IC50 Values of Cyclic RGD Peptides for Various Integrins
| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αvβ6 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |
| c(RGDfV) | 1.5 - 6 | 250 - 503 | 141 - 236 | 49 - 75 | >10,000 |
| c(RGDfK) | 1.5 - 6 | 250 - 503 | 141 - 236 | 49 - 75 | >10,000 |
| c(RGDyK) | 1.5 - 6 | 250 - 503 | 141 - 236 | 49 - 75 | >10,000 |
| c(RGDfC) | 1.5 - 6 | 250 - 503 | 141 - 236 | 49 - 75 | >10,000 |
Data sourced from a comprehensive evaluation of ligand activity and selectivity for RGD-binding integrins.
Table 3: Inhibitory Potency of a KQAGDV-Containing Peptide
| Peptide | Assay | Target | IC50 (µM) |
| YRGDSPLGGAKQAGDV | Monoclonal Antibody Binding Inhibition | GP IIb/IIIa | 48 |
This hybrid peptide demonstrated potent inhibition of an anti-GP IIb/IIIa monoclonal antibody binding to platelets, indicating strong interaction with the receptor complex[3].
Signaling Pathways
Upon binding to integrins, both KQAGDV and RGD peptides can initiate intracellular signaling cascades, often referred to as "outside-in" signaling. The binding of these peptides to integrins like αIIbβ3 leads to conformational changes in the integrin, triggering a series of downstream events.
The following diagram illustrates a generalized signaling pathway initiated by ligand binding to the αIIbβ3 integrin, which is a common target for both KQAGDV and RGD peptides in platelets.
Caption: Ligand binding to integrin αIIbβ3 initiates outside-in signaling.
This pathway involves the recruitment of adaptor proteins like talin and kindlin to the cytoplasmic tail of the integrin, linking it to the actin cytoskeleton. This connection is crucial for cell spreading and the stabilization of adhesion. Concurrently, activation of Src family kinases and Focal Adhesion Kinase (FAK) leads to the activation of downstream signaling molecules such as Phosphoinositide 3-kinase (PI3K), culminating in various cellular responses including cell adhesion, spreading, and aggregation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of linear peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry. Purify the peptide using reverse-phase HPLC.
Integrin Binding Assay (ELISA)
This protocol describes a competitive ELISA to determine the IC50 of peptides for integrin binding.
Materials:
-
Purified integrin protein
-
Biotinylated ligand (e.g., fibrinogen, fibronectin)
-
Test peptides (KQAGDV and RGD variants)
-
High-binding 96-well microplates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Competition: Add a fixed concentration of the biotinylated ligand and varying concentrations of the test peptides to the wells. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the wells and add TMB substrate. Incubate until a color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 value.
Cell Adhesion Assay
This protocol measures the ability of peptides to mediate cell adhesion.
Materials:
-
Cells expressing the target integrin (e.g., platelets, K562 cells transfected with αIIbβ3)
-
Peptide-coated 96-well plates
-
Cell culture medium
-
BSA (Bovine Serum Albumin)
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the test peptides at various concentrations overnight at 4°C. Block non-specific binding with BSA.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed the cells onto the peptide-coated wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add a cell viability dye such as Calcein-AM to the wells and incubate.
-
Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
-
Analysis: Plot the fluorescence intensity against the peptide coating concentration to determine the dose-dependent effect on cell adhesion.
Conclusion
Both KQAGDV and RGD peptides are potent mediators of integrin-dependent cellular processes. While RGD peptides exhibit broader specificity, KQAGDV is a key recognition motif for the αIIbβ3 integrin, crucial for platelet aggregation. The choice between these peptides for research or therapeutic development will depend on the desired integrin specificity and the biological context of the application. The experimental protocols provided herein offer a framework for the synthesis and functional characterization of these and other cell-adhesive peptides.
The following diagram illustrates the general workflow for comparing the bioactivity of these peptides.
Caption: Workflow for synthesis, purification, and bioactivity comparison.
References
- 1. rcsb.org [rcsb.org]
- 2. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of KQAGDV Synthesis from Diverse Suppliers
For researchers and drug development professionals, the quality and consistency of synthetic peptides are paramount to ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive framework for the cross-validation of the KQAGDV peptide sourced from different suppliers. The KQAGDV peptide, a key sequence involved in fibrinogen binding to the platelet integrin αIIbβ3, is crucial in studies related to thrombosis, hemostasis, and cancer.[1] This guide outlines the necessary experimental protocols and data presentation formats to objectively compare the performance of KQAGDV from various sources.
Understanding the Importance of Independent Validation
While suppliers provide a Certificate of Analysis (CoA) with their synthetic peptides, which includes essential information on purity and identity, independent verification is a critical step in rigorous scientific practice.[2][3][4] Variations in synthesis protocols, purification methods, and quality control measures between suppliers can lead to differences in peptide quality that may not be fully captured in a standard CoA.[5][6] This guide will empower researchers to conduct their own comparative analysis, ensuring the reliability of their findings.
Key Quality Attributes for Comparison
The cross-validation of KQAGDV should focus on three primary quality attributes:
-
Purity: The percentage of the target peptide in the sample, free from synthesis-related impurities such as truncated or deletion sequences.[7][8]
-
Identity: Confirmation that the synthesized peptide has the correct amino acid sequence and molecular weight.[9][10][11]
-
Biological Activity: The functional performance of the peptide in a relevant biological assay, which is the ultimate measure of its quality.
Experimental Protocols for Cross-Validation
A systematic approach to cross-validating KQAGDV from different suppliers involves a series of analytical and functional tests.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[5][12][13][14]
Methodology:
-
Sample Preparation: Dissolve the lyophilized KQAGDV peptide from each supplier in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) is used to elute the peptide and any impurities.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential to verify that the synthesized peptide has the correct molecular weight corresponding to the KQAGDV sequence (616.67 g/mol ).[1][10][11]
Methodology:
-
Sample Preparation: The same samples prepared for HPLC analysis can be used.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.
-
Analysis: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of KQAGDV.
-
Tandem MS (MS/MS) (Optional but Recommended): For unambiguous sequence confirmation, tandem mass spectrometry can be performed.[9] The peptide is fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence.
Biological Activity Assay: Platelet Aggregation Inhibition
Since KQAGDV is involved in platelet aggregation, a functional assay measuring its ability to inhibit this process is a direct indicator of its biological activity.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy donors and prepare PRP by centrifugation.
-
Platelet Aggregation Assay:
-
Use a platelet aggregometer to monitor the aggregation of platelets in PRP.
-
Pre-incubate the PRP with varying concentrations of KQAGDV from each supplier for a defined period.
-
Induce platelet aggregation using an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin receptor agonist peptide (TRAP).
-
Measure the extent of platelet aggregation inhibition by each KQAGDV sample.
-
-
Data Analysis: Generate dose-response curves for each supplier's peptide and calculate the IC50 value (the concentration of peptide that inhibits 50% of platelet aggregation).
Data Presentation for Easy Comparison
Summarizing the quantitative data in clearly structured tables is crucial for a direct and objective comparison.
Table 1: Purity and Identity of KQAGDV from Different Suppliers
| Supplier | Lot Number | Purity by HPLC (%) | Observed Molecular Weight (m/z) | Theoretical Molecular Weight (m/z) |
| Supplier A | XXXXX | 98.5 | 617.3 (M+H)+ | 616.67 |
| Supplier B | YYYYY | 95.2 | 617.4 (M+H)+ | 616.67 |
| Supplier C | ZZZZZ | 99.1 | 617.2 (M+H)+ | 616.67 |
Table 2: Biological Activity of KQAGDV from Different Suppliers
| Supplier | Lot Number | Platelet Aggregation Inhibition IC50 (µM) |
| Supplier A | XXXXX | 15.2 |
| Supplier B | YYYYY | 25.8 |
| Supplier C | ZZZZZ | 14.9 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
References
- 1. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. labcorepeptides.com [labcorepeptides.com]
- 4. regenpeptides.co.uk [regenpeptides.co.uk]
- 5. polypeptide.com [polypeptide.com]
- 6. pharmtech.com [pharmtech.com]
- 7. almacgroup.com [almacgroup.com]
- 8. gencefebio.com [gencefebio.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. pekcuralabs.com [pekcuralabs.com]
- 14. lcms.cz [lcms.cz]
A Comparative Guide to the Interaction of Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) and Alternative Peptides with Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the integrin-binding peptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) with alternative integrin-targeting peptides. The information is supported by experimental data to assist in the selection of appropriate tools for research and drug development.
Introduction to KQAGDV and Integrin Binding
The hexapeptide this compound (KQAGDV) is a biologically active sequence derived from the C-terminus of the fibrinogen γ-chain.[1] It is recognized by specific integrins, most notably the platelet integrin αIIbβ3, playing a role in cell adhesion and aggregation.[2][3][4][5][6] Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions, crucial for various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis.
The most well-characterized integrin-binding motif is the Arg-Gly-Asp (RGD) sequence found in numerous extracellular matrix proteins. This guide will compare the binding characteristics of KQAGDV with various RGD-containing peptides and other non-RGD alternatives.
Quantitative Comparison of Peptide-Integrin Interactions
The binding affinities of KQAGDV and a selection of alternative peptides for various integrin subtypes are summarized in the table below. It is important to note that while the interaction of KQAGDV with αIIbβ3 is well-documented, quantitative binding data for other integrin subtypes is limited in the current literature.
| Peptide Sequence | Target Integrin(s) | Binding Affinity (IC50/Kd) | Remarks |
| This compound (KQAGDV) | αIIbβ3 | Comparable to RGD peptides for αIIbβ3[5][6] | Primarily selective for αIIbβ3. Limited quantitative data for other integrins. |
| Arg-Gly-Asp (RGD) | αvβ3, αvβ5, α5β1, αIIbβ3, etc. | Nanomolar to micromolar range, varies with flanking residues and integrin subtype. | Broad-spectrum integrin binder. Affinity can be modulated by flanking sequences and cyclization. |
| Cyclic(RGDfK) | αvβ3, αvβ5 | IC50: ~1-10 nM for αvβ3 | A well-characterized cyclic RGD peptide with high affinity for αvβ3. |
| ATN-161 (Ac-PHSCN-NH2) | α5β1, αvβ3 | Binds with high affinity, specific values proprietary. | A non-RGD peptide that acts as a non-competitive inhibitor.[7] |
| SFLAP3 (GRGDLGRL) | αvβ6 | Kd: 7.4 nM; IC50: 3.5 nM[2][3][8][9] | High affinity and selectivity for αvβ6. |
| Echistatin | αvβ3, α5β1, αIIbβ3 | IC50: ~0.5-1 nM | A potent disintegrin that binds to multiple RGD-dependent integrins. |
Experimental Protocols
Detailed methodologies for key experiments used to validate peptide-integrin interactions are provided below.
Cell Adhesion Assay
This assay measures the ability of a peptide to support or inhibit cell attachment to a substrate coated with an integrin ligand or the peptide itself.
Protocol:
-
Plate Coating:
-
Coat 96-well microtiter plates with an integrin ligand (e.g., fibronectin, vitronectin at 10 µg/mL in PBS) or the peptide of interest overnight at 4°C.
-
For peptide coating, dissolve the peptide in PBS at a desired concentration (e.g., 20 µg/mL).
-
Wash the plates three times with PBS to remove unbound ligand/peptide.
-
Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash plates again with PBS.
-
-
Cell Preparation:
-
Culture cells expressing the target integrin to sub-confluency.
-
Detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve integrin integrity.
-
Wash cells with serum-free media and resuspend in the same media containing 0.5% BSA.
-
-
Adhesion Inhibition (for soluble peptides):
-
Pre-incubate the cell suspension with various concentrations of the inhibitory peptide (e.g., KQAGDV or RGD peptides) for 30 minutes at 37°C.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the cell suspension (with or without inhibitory peptides) to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the ability of a peptide to compete with a known ligand for binding to a purified integrin.
Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a purified integrin (e.g., 1-5 µg/mL in a suitable buffer) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with 3% BSA in PBS for 2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competitive Binding:
-
Prepare a solution of a biotinylated integrin ligand (e.g., biotinylated fibronectin or a biotinylated RGD peptide) at a constant concentration (predetermined to be in the linear range of the binding curve).
-
Prepare serial dilutions of the competitor peptide (e.g., KQAGDV).
-
In a separate plate, mix the biotinylated ligand with the competitor peptide dilutions and incubate for 30 minutes.
-
Transfer the mixture to the integrin-coated plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
The signal intensity is inversely proportional to the binding affinity of the competitor peptide.
-
Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the biotinylated ligand binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of peptide-integrin interactions.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified integrin onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified integrin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the peptide (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the peptide solutions over the immobilized integrin surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the peptide to the integrin.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the peptide.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualization of Workflows and Pathways
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for a typical cell adhesion assay.
Integrin Downstream Signaling Pathway
Caption: A simplified integrin downstream signaling cascade.
Conclusion
The KQAGDV peptide serves as a valuable tool for studying αIIbβ3 integrin-mediated processes. Its specificity for this particular integrin makes it a useful probe in complex biological systems where multiple RGD-binding integrins are present. However, for targeting other integrin subtypes, RGD-based peptides and other alternatives offer a broader range of options with well-characterized binding affinities. The choice of peptide should be guided by the specific integrin of interest and the desired level of selectivity. The experimental protocols provided in this guide offer a starting point for researchers to validate the interaction of their chosen peptide with the target integrin.
References
- 1. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uml.edu [faculty.uml.edu]
- 6. Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptides in cell adhesion: powerful tools for the study of integrin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Synthetic Peptide Sequences: A Comparative Guide to Peptide Mapping and its Alternatives
In the realms of drug discovery, proteomics, and biomedical research, the precise amino acid sequence of a synthetic peptide is paramount to its function and efficacy. Verifying the primary structure of a custom-synthesized peptide, such as KQAGDV, is a critical quality control step. This guide provides a detailed comparison of peptide mapping, primarily through tandem mass spectrometry for short peptides, with alternative sequencing methods, offering researchers the insights needed to select the most appropriate technique.
Principles of Peptide Sequence Verification
Peptide mapping is a powerful analytical technique used to confirm the primary structure of a protein or peptide.[1][2] For large proteins, this typically involves enzymatic digestion to create smaller, more manageable peptide fragments, which are then analyzed.[3] The resulting "peptide fingerprint" is compared to a theoretical digest of the expected sequence.[1][4]
For a short synthetic peptide like KQAGDV, a full enzymatic digestion protocol is often unnecessary. Instead, direct analysis by tandem mass spectrometry (MS/MS) is employed to fragment the peptide and determine its sequence de novo or by comparison to the expected fragmentation pattern.[4][5] This approach provides a high level of confidence in the peptide's identity and purity.
Comparative Analysis of Sequencing Methods
While mass spectrometry-based peptide mapping is a cornerstone of modern proteomics, other techniques like Edman degradation offer alternative or complementary approaches to sequence verification. The choice of method depends on various factors, including the length of the peptide, the required accuracy, sample amount, and the specific research question.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Ionization and fragmentation of the peptide, followed by mass-to-charge ratio analysis of the fragments to deduce the sequence.[6] | Sequential chemical cleavage and identification of N-terminal amino acids.[7][8][9] |
| Accuracy | High, capable of distinguishing isobaric amino acids with high-resolution instruments. | High, provides unambiguous identification of N-terminal residues.[6] |
| Sensitivity | Very high, requires only picomole to femtomole amounts of sample. | High, typically requires 10-100 picomoles of peptide.[7] |
| Throughput | High, capable of analyzing complex mixtures and multiple samples rapidly. | Low, as it is a stepwise, cyclical process.[8][9] |
| Sample Requirements | Requires a pure sample for unambiguous results. Can tolerate some impurities with chromatographic separation. | Requires a highly purified sample with an unblocked N-terminus.[7] |
| Peptide Length | Ideal for both short and long peptides (after digestion). | Generally limited to sequencing up to 30-50 amino acids due to cumulative inefficiencies.[7] |
| Modification Analysis | Excellent for identifying post-translational and chemical modifications.[10] | Can identify some N-terminal modifications but is not suitable for comprehensive modification analysis.[10] |
| Instrumentation | Requires a sophisticated mass spectrometer (e.g., Q-TOF, Orbitrap, Ion Trap).[4] | Requires a dedicated automated protein sequencer.[9] |
Experimental Protocol: Sequence Confirmation of KQAGDV by LC-MS/MS
This protocol outlines the steps for confirming the sequence of the synthetic peptide KQAGDV using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Reconstitution: Dissolve the lyophilized KQAGDV peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the same solvent to a working concentration suitable for your mass spectrometer, typically in the range of 1-10 pmol/µL.
2. Liquid Chromatography (LC) Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. Adjust as needed to achieve good peak shape and separation from any impurities.
-
Flow Rate: A typical flow rate for analytical LC is 0.3-0.5 mL/min.
-
Injection Volume: Inject an appropriate volume (e.g., 5 µL) of the diluted peptide solution.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization Mode: Use positive ion electrospray ionization (ESI).
-
MS1 Scan: Perform a full MS scan to determine the precursor ion (the protonated molecular ion) of KQAGDV. The theoretical monoisotopic mass of KQAGDV is 617.32 Da. The expected precursor ion would be [M+H]⁺ at m/z 617.32.
-
MS2 Fragmentation: Select the precursor ion corresponding to KQAGDV for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Acquisition: Acquire the MS/MS spectrum, which will show the fragment ions (b- and y-ions) of the peptide.
4. Data Analysis:
-
Sequence Confirmation: Analyze the MS/MS spectrum to identify the series of b- and y-ions. The mass differences between consecutive ions in a series should correspond to the mass of a specific amino acid residue.
-
Software: Use specialized software to match the experimental MS/MS spectrum against the theoretical fragmentation pattern of KQAGDV.[11] This will provide a high-confidence sequence confirmation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for peptide sequence confirmation and a decision-making guide for selecting the appropriate sequencing method.
Caption: Workflow for synthetic peptide sequence confirmation using LC-MS/MS.
Caption: Decision tree for selecting a peptide sequencing method.
Conclusion
Confirming the amino acid sequence of a synthetic peptide is a non-negotiable step in research and development. For short peptides like KQAGDV, tandem mass spectrometry offers a rapid, sensitive, and highly accurate method for sequence verification. While Edman degradation remains a valuable tool, particularly for unambiguous N-terminal sequencing, the versatility and high-throughput capabilities of MS/MS have established it as the predominant technique in modern proteomics. By understanding the principles and comparative strengths of these methods, researchers can confidently select the optimal approach to validate their synthetic peptides and ensure the integrity of their experimental results.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. De novo peptide sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 10. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to Orthogonal Methods for Validating Peptide Purity
For researchers, scientists, and drug development professionals, ensuring the purity and identity of a peptide is paramount to the safety, efficacy, and reproducibility of their work.[1] Relying on a single analytical method can be insufficient, as different types of impurities may go undetected. Orthogonal methods, which utilize distinct physicochemical principles for separation and detection, are mandated by regulatory bodies to provide a comprehensive and accurate characterization of peptide-based drugs.[2]
This guide provides an objective comparison of the key orthogonal methods for peptide validation, complete with supporting data and detailed experimental protocols.
Core Orthogonal Techniques
The robust characterization of synthetic peptides typically involves a combination of the following four methods.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Considered the gold standard for peptide purity assessment, RP-HPLC separates the target peptide from impurities based on hydrophobicity.[1][3] Purity is calculated by comparing the main peak's area to the total area of all peaks detected, usually by UV absorbance at 210-220 nm where the peptide bond absorbs.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique confirms peptide identity by measuring the mass-to-charge ratio (m/z) and can identify impurities.[5][6] It couples the separation power of HPLC with the detection specificity of mass spectrometry, providing confidence that the primary peak corresponds to the correct peptide and revealing the mass of any co-eluting impurities.[2][5]
-
Amino Acid Analysis (AAA): AAA is used to determine the amino acid composition and the net peptide content (NPC) of a sample.[3][7] The peptide is hydrolyzed into its constituent amino acids, which are then quantified.[8] This confirms the peptide's composition and provides a measure of the actual peptide amount in the lyophilized powder, which often contains water and counterions.[3][9]
-
Capillary Electrophoresis (CE): CE offers a highly complementary separation technique to RP-HPLC, as it separates molecules based on their charge-to-size ratio rather than hydrophobicity.[10][11] This makes it ideal for detecting impurities that might co-elute with the main peptide peak in an HPLC run.[11]
Comparative Performance of Key Analytical Methods
The selection of an analytical strategy depends on the specific needs of the project. The following table presents a representative comparative analysis of a synthetic peptide using these orthogonal methods to illustrate the complementary information each provides.
| Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance (e.g., 98.7%) |
| LC-MS | Hydrophobicity and mass-to-charge ratio (m/z) | Molecular weight, impurity identification | Confirms identity of main peak and impurities (e.g., identifies a +16 Da oxidative impurity) |
| AAA | Amino acid composition | Molar ratios of amino acids, net peptide content | Absolute peptide quantity (e.g., 85% net peptide content) |
| CE | Charge-to-mass ratio | Electrophoretic mobility, high-resolution separation | Orthogonal purity value, detects charge variants (e.g., 98.2% purity) |
Detailed Experimental Protocols
Accurate analysis relies on well-defined experimental protocols. Below are standard methodologies for the key techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of a peptide sample by separating it from its impurities based on hydrophobicity.[2]
-
Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[2]
-
Reagents:
-
Procedure:
-
Prepare the peptide sample at a concentration of 1 mg/mL in Mobile Phase A.[2]
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.[2]
-
Inject 10-20 µL of the sample.[12]
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[2][12]
-
Monitor the elution profile at 214 nm.[2]
-
Calculate purity by dividing the main peptide peak area by the total area of all peaks.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the target peptide and identify impurities.[2]
-
Instrumentation: A UHPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[2]
-
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Procedure:
-
Prepare the peptide sample at 0.1 mg/mL in Mobile Phase A.[2]
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 5 µL of the sample.[2]
-
Apply a suitable gradient (e.g., 2% to 50% Mobile Phase B over 15 minutes).[2]
-
Direct the eluent to the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 300–2000 m/z).[2]
-
Analyze the resulting spectra to confirm the expected molecular weight and identify masses of impurity peaks.
-
Amino Acid Analysis (AAA)
-
Objective: To determine the amino acid composition and net peptide content.[2]
-
Procedure:
-
Hydrolysis: Accurately weigh the peptide sample and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[2][14]
-
Derivatization: Derivatize the freed amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV.[2]
-
Analysis: Analyze the derivatized amino acids by RP-HPLC.[2]
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.[2]
-
Calculation: Calculate the molar ratios to confirm composition and determine the net peptide content based on the initial sample weight.[2]
-
Capillary Electrophoresis (CE)
-
Objective: To provide an orthogonal, high-resolution separation of the peptide and its impurities based on their charge-to-mass ratio.[2]
-
Instrumentation: A CE system with a UV detector and a fused-silica capillary.
-
Reagents:
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.
-
-
Procedure:
-
Prepare the peptide sample at a concentration of 0.5 mg/mL in the BGE.[2]
-
Inject the sample into the capillary using pressure (e.g., 50 mbar for 5 seconds).[2]
-
Apply a voltage of 25 kV across the capillary.[2]
-
Detect the migrating species at 200 nm.[2]
-
Calculate purity based on the corrected peak areas in the resulting electropherogram.[2]
-
Integrated Analytical Workflow
A comprehensive validation of peptide purity involves an integrated workflow that combines data from these orthogonal methods to build a complete quality profile of the product.
Caption: Integrated workflow for comprehensive peptide purity validation.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. Peptide analysis - ProteoGenix US [us.proteogenix.science]
- 8. Amino Acid Analysis Overview [biosyn.com]
- 9. bachem.com [bachem.com]
- 10. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Ensuring Batch-to-Batch Consistency of Synthetic Lys-Gln-Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
The consistent performance of synthetic peptides is paramount in research and drug development to ensure reproducible experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of key analytical methods for assessing the batch-to-batch consistency of the synthetic peptide Lys-Gln-Ala-Gly-Asp-Val, a potent adhesion ligand for smooth muscle cells.[1] The following sections detail the experimental protocols, present comparative data from three hypothetical batches, and offer visualizations of the analytical workflow and a relevant biological pathway.
The Critical Role of Consistency
Synthetic peptides are complex molecules, and their manufacturing process can introduce variability between batches.[2] Minor changes in raw materials, synthesis protocols, or purification processes can lead to differences in purity, impurity profiles, and overall quality, potentially impacting biological activity and safety.[3][4] Therefore, rigorous analytical testing is essential to guarantee that each batch of this compound meets predefined quality standards.[5]
Comparison of Key Quality Attributes Across Batches
To ensure the consistent quality of this compound, several critical quality attributes are assessed for each batch. The table below summarizes the results for three hypothetical manufacturing batches, showcasing acceptable batch-to-batch consistency within typical specification ranges for therapeutic peptides.
| Quality Attribute | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Identity | |||||
| Molecular Weight | UPLC-MS | 616.7 Da | 616.6 Da | 616.7 Da | 616.7 ± 1.0 Da |
| Amino Acid Sequence | MS/MS | Confirmed | Confirmed | Confirmed | Matches theoretical fragmentation |
| Purity | |||||
| Purity by RP-HPLC | RP-HPLC | 99.75% | 99.68% | 99.81% | ≥ 98.0% |
| Major Impurity | RP-HPLC | 0.12% | 0.15% | 0.10% | ≤ 0.5% |
| Content | |||||
| Net Peptide Content | Amino Acid Analysis | 85.2% | 86.1% | 85.5% | ≥ 80.0% |
| Physicochemical Properties | |||||
| Appearance | Visual Inspection | White Powder | White Powder | White Powder | White to off-white powder |
| Solubility (in Water) | Visual Inspection | Soluble (10 mg/mL) | Soluble (10 mg/mL) | Soluble (10 mg/mL) | ≥ 10 mg/mL |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of peptide quality.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the peptide sample by separating it from any synthesis- or degradation-related impurities based on hydrophobicity.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure:
-
Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject a standard volume (e.g., 20 µL) onto the column.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of the target peptide and identify any impurities.[8][9]
-
Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
Column: A suitable C18 UPLC column.
-
Mobile Phases: Similar to RP-HPLC, but using MS-compatible buffers (e.g., 0.1% formic acid instead of TFA).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Procedure:
-
The peptide sample is introduced into the UPLC system, separated, and then ionized.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.
-
The resulting mass spectrum is analyzed to confirm the molecular weight of the peptide.
-
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Objective: To unambiguously verify the amino acid sequence of the peptide.[8]
-
Instrumentation: A mass spectrometer with MS/MS capabilities.
-
Procedure:
-
The parent ion of the peptide (identified by MS) is selected.
-
The selected ion is fragmented by collision-induced dissociation (CID).
-
The masses of the resulting fragment ions (b- and y-ions) are measured.
-
The fragmentation pattern is compared to the theoretical fragmentation of this compound to confirm the sequence.
-
Amino Acid Analysis (AAA) for Net Peptide Content
Objective: To determine the absolute quantity of the peptide in the sample, which accounts for water and counter-ions.[6][8]
-
Procedure:
-
The peptide is hydrolyzed into its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
The amino acids are then separated, identified, and quantified, typically by ion-exchange chromatography or reversed-phase chromatography after derivatization.
-
The amount of each amino acid is compared to a known standard.
-
The net peptide content is calculated based on the weight of the initial sample and the quantified amino acids.
-
Visualizing the Quality Control Workflow and Biological Context
To further clarify the processes involved in ensuring batch-to-batch consistency and the peptide's potential mechanism of action, the following diagrams are provided.
Caption: Workflow for ensuring batch-to-batch consistency of synthetic peptides.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
A robust analytical quality control strategy is indispensable for the reliable use of synthetic peptides like this compound in research and therapeutic development. By employing a suite of orthogonal analytical methods—including RP-HPLC, UPLC-MS, MS/MS, and Amino Acid Analysis—manufacturers can ensure high purity, correct identity, and consistent quality across different production batches. This commitment to quality is fundamental to achieving reproducible scientific results and ensuring the safety and efficacy of peptide-based products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 3. polypeptide.com [polypeptide.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lys-Gln-Ala-Gly-Asp-Val
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of the synthetic peptide Lys-Gln-Ala-Gly-Asp-Val. While this peptide is not broadly classified as hazardous, its toxicological properties have not been fully investigated, warranting careful handling.[1][2] Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment is mandatory to minimize exposure risk.[3]
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should be worn at all times to protect from dust and splashes.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended.[3][5] |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect the skin.[3] |
| Respiratory Protection | Face mask | Recommended when handling the powder form to avoid inhalation.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before use, allow the sealed container of the lyophilized peptide to equilibrate to room temperature to prevent moisture absorption upon opening.[6][7]
-
Handle the peptide in a designated clean area to prevent cross-contamination.[8]
-
When weighing and reconstituting the peptide, do so in a well-ventilated area or a fume hood to minimize inhalation of the powder.
-
Use sterile equipment for all handling steps.[8]
2. Storage:
-
Lyophilized Powder: For long-term storage, keep the peptide in a dark, dry place at -20°C or -80°C.[6][7][9] For short-term storage, 4°C is acceptable.[7][9]
-
Peptide Solutions: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[6][7]
3. Spill Response:
-
In case of a spill, wear appropriate PPE, including gloves and eye protection.[1][10]
-
For a powder spill, gently cover with a damp paper towel to avoid creating dust, then wipe the area.
-
For a liquid spill, absorb the solution with an appropriate absorbent material.[10]
-
Place all contaminated materials in a sealed container for proper disposal.[1][10]
Disposal Plan: Managing Peptide Waste
Proper disposal of peptide waste is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
1. Waste Segregation:
-
All materials that come into contact with this compound, including unused peptide, contaminated vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.[3][8]
2. Inactivation of Liquid Waste (Recommended):
-
While not always mandatory for non-hazardous peptides, inactivation provides an extra layer of safety.[2]
-
Acid or Base Hydrolysis: Treat the liquid peptide waste with a 1M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for at least 24 hours to hydrolyze the peptide bonds.[2]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before disposal.[2]
3. Final Disposal:
-
Dispose of all waste (inactivated liquid and solid) through your institution's environmental health and safety (EH&S) department.[8]
-
Never pour peptide solutions down the drain or dispose of solid waste in the regular trash.[8]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Long-Term Storage (Lyophilized) | -20°C to -80°C[6][7][9] | Prevents degradation of the peptide.[6] |
| Short-Term Storage (Lyophilized) | 4°C[7][9] | Suitable for immediate or frequent use. |
| Storage of Solutions | -20°C in single-use aliquots[6][7] | Avoids repeated freeze-thaw cycles that can degrade the peptide.[6] |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH[2] | Sufficient to hydrolyze peptide bonds.[2] |
| Inactivation Time | Minimum 24 hours[2] | Ensures complete degradation of the peptide.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0[2] | Generally required for institutional wastewater disposal.[2] |
Workflow for Safe Handling of this compound
References
- 1. abcepta.com [abcepta.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide24.store [peptide24.store]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
